Product packaging for Siramesine hydrochloride(Cat. No.:CAS No. 224177-60-0)

Siramesine hydrochloride

Katalognummer: B1663665
CAS-Nummer: 224177-60-0
Molekulargewicht: 491.0 g/mol
InChI-Schlüssel: ILSRGIFRZZSGPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Siramesine(Lu 28-179) Hcl is a selective sigma-2 receptor agonist, which has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor;  lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32ClFN2O B1663665 Siramesine hydrochloride CAS No. 224177-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSRGIFRZZSGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224177-60-0
Record name Siramesine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Siramesine Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest for its profound anti-cancer properties.[1][2][3] Initially investigated for the treatment of anxiety and depression, its ability to induce cell death in a variety of cancer cell lines has shifted its focus towards oncology.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of siramesine, with a focus on its primary targets, downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Sigma-2 Receptor Agonism and Lysosomotropism

The primary mechanism of action of siramesine is its high-affinity binding to the sigma-2 receptor.[6][7] The sigma-2 receptor is overexpressed in proliferating cells, including numerous cancer types, making it a promising target for anti-neoplastic therapies.[5][8] While the precise identity of the sigma-2 receptor has been a subject of debate, recent evidence points towards the transmembrane protein TMEM97.[9]

Siramesine also acts as a lysosomotropic agent, a property owing to its chemical structure as an amphiphilic amine.[10][11] This characteristic allows it to accumulate within lysosomes, the acidic organelles responsible for cellular degradation and recycling.[10][11] This dual action of sigma-2 receptor agonism and lysosomal accumulation is central to its cytotoxic effects.

Quantitative Pharmacological Data

The binding affinity and functional potency of siramesine have been characterized across various targets and cellular assays. The following tables summarize the key quantitative data.

Binding Affinity Data for Siramesine
Target Binding Affinity (IC50/Ki)
Sigma-2 (σ2) Receptor0.12 nM (IC50)[3][7]
Sigma-1 (σ1) Receptor17 nM (IC50)[3][7]
Dopamine (B1211576) D2 Receptor800 nM (IC50)[7]
Alpha-1 Adrenergic Receptor330 nM (IC50)[7]
Serotonin 5-HT1A Receptor2000 nM (IC50)[7]
Serotonin 5-HT2A ReceptorNo specific binding affinity data found in the provided results.
Functional Potency Data for Siramesine
Cell Line Effect
U87-MG (Glioblastoma)Inhibition of Cell Viability
U251-MG (Glioblastoma)Inhibition of Cell Viability
T98G (Glioblastoma)Inhibition of Cell Viability
PC3 (Prostate Cancer)Induction of Cell Death
LNCaP (Prostate Cancer)Induction of Cell Death
C4-2 (Prostate Cancer)Induction of Cell Death

Downstream Signaling Pathways and Cellular Fates

The binding of siramesine to the sigma-2 receptor and its accumulation in lysosomes trigger a cascade of downstream events, ultimately leading to cancer cell death through multiple, interconnected pathways.

Lysosomal Destabilization and Cathepsin Release

As a lysosomotropic detergent, siramesine disrupts the integrity of the lysosomal membrane.[10][11] This leads to an increase in lysosomal pH and lysosomal membrane permeabilization (LMP).[10][11] The consequence of LMP is the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm.[4][12] Cytosolic cathepsins can then initiate a caspase-independent apoptotic-like cell death pathway.[5][13]

G Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Destabilization Cathepsins Cathepsin Release (into cytoplasm) LMP->Cathepsins CellDeath Caspase-Independent Apoptosis-like Cell Death Cathepsins->CellDeath

Caption: Siramesine-induced lysosomal cell death pathway.

Induction of Oxidative Stress

Siramesine treatment leads to an increase in reactive oxygen species (ROS).[5][14] This oxidative stress contributes to lysosomal membrane damage and can also induce other forms of cell death, such as ferroptosis.[14][15] The combination of siramesine with other agents, like the tyrosine kinase inhibitor lapatinib (B449), has been shown to synergistically induce ferroptosis by increasing ROS and lipid peroxidation.[14][15][16]

Modulation of Autophagy

Siramesine has a complex effect on autophagy, a cellular process of self-digestion. It triggers a significant accumulation of autophagosomes.[10][11] This is due to a dual effect: the activation of autophagy signaling, partly through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), and a simultaneous decrease in autophagosome turnover because of lysosomal dysfunction.[10][11] While autophagy can sometimes be a survival mechanism, in the context of siramesine treatment, it appears to be primarily cytoprotective, as inhibiting autophagosome formation sensitizes cancer cells to siramesine-induced cytotoxicity.[10]

G Siramesine Siramesine mTORC1 mTORC1 Siramesine->mTORC1 Inhibits Lysosome Lysosome Siramesine->Lysosome Dysfunction AutophagySignaling Autophagy Signaling (e.g., Atg6, Atg7) mTORC1->AutophagySignaling Inhibits AutophagosomeFormation Autophagosome Formation AutophagySignaling->AutophagosomeFormation AutophagosomeAccumulation Autophagosome Accumulation AutophagosomeFormation->AutophagosomeAccumulation AutophagosomeTurnover Autophagosome Turnover Lysosome->AutophagosomeTurnover Inhibits

Caption: Siramesine's dual effect on autophagy.

Inhibition of the STAT3-MGMT Signaling Pathway

In glioblastoma (GBM) cells, siramesine has been shown to interact with and inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at tyrosine 705.[4] This inactivation of STAT3 leads to a downstream decrease in the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide (B1682018) (TMZ) resistance in GBM.[4] By inhibiting the STAT3-MGMT pathway, siramesine can sensitize GBM cells to the cytotoxic effects of TMZ.[4]

Effects on Dopaminergic and Glutamatergic Systems

While its affinity is significantly lower than for the sigma-2 receptor, siramesine can interact with dopaminergic and glutamatergic systems. In the context of addiction research, siramesine has been found to decrease cocaine-evoked dopamine release in the striatum and reduce the presynaptic release probability of glutamate (B1630785) in the nucleus accumbens.[6] These effects are thought to be mediated through its action on sigma-2 receptors present in these brain regions.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of siramesine.

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of siramesine for sigma-1 and sigma-2 receptors.

Methodology:

  • Tissue Preparation: Rat liver membrane homogenates are typically used as a source of sigma-2 receptors.[17]

  • Radioligand: [3H]DTG (1,3-di-o-tolylguanidine) is a commonly used radioligand that binds to both sigma-1 and sigma-2 receptors.[17]

  • Assay Conditions: To measure binding to sigma-2 receptors specifically, the assay is conducted in the presence of a high concentration (e.g., 100 nM) of an unlabeled sigma-1 selective ligand, such as (+)-pentazocine, to mask the sigma-1 binding sites.[17]

  • Procedure:

    • Incubate the membrane homogenates with a fixed concentration of [3H]DTG and varying concentrations of siramesine.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of siramesine that inhibits 50% of the specific binding of [3H]DTG (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of siramesine on cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., U87-MG, PC3, MCF-7) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a range of concentrations of siramesine for a specified duration (e.g., 24, 48 hours).

  • Assay Methods:

    • CCK-8/MTT Assay: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells. A reagent (CCK-8 or MTT) is added to the cells, and the resulting color change is measured using a microplate reader.

    • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Non-viable cells with compromised membranes take up the trypan blue dye and appear blue under a microscope. Cell viability is determined by counting the number of stained and unstained cells.

    • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium, measured by an enzymatic assay, is proportional to the extent of cytotoxicity.[13]

  • Data Analysis: The IC50 or LC50 value, the concentration of siramesine that causes 50% inhibition of cell viability or 50% cell lysis, is calculated from the dose-response curves.

Lysosomal Membrane Permeabilization (LMP) Assay

Objective: To assess the effect of siramesine on lysosomal integrity.

Methodology:

  • Fluorescent Dyes:

    • Acridine Orange (AO): AO is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient and LMP.

    • LysoTracker Dyes: These are fluorescent acidotropic probes that accumulate in acidic organelles. A decrease in LysoTracker fluorescence intensity indicates an increase in lysosomal pH and LMP.[14]

  • Procedure:

    • Treat cells with siramesine for the desired time.

    • Incubate the cells with AO or a LysoTracker dye.

    • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the changes in fluorescence.

  • Data Analysis: A decrease in red fluorescence (for AO) or overall fluorescence (for LysoTracker) in treated cells compared to control cells indicates LMP.

G Start Cancer Cells Treatment Treat with Siramesine Start->Treatment Staining Stain with LysoTracker Treatment->Staining Analysis Flow Cytometry / Fluorescence Microscopy Staining->Analysis Result Decreased Fluorescence (Indicates LMP) Analysis->Result

Caption: Workflow for Lysosomal Membrane Permeabilization Assay.

Caspase Activity Assay

Objective: To determine if siramesine induces caspase-dependent apoptosis.

Methodology:

  • Fluorogenic Substrates: Specific fluorogenic substrates for different caspases (e.g., DEVD for caspase-3) are used. Cleavage of the substrate by an active caspase releases a fluorescent molecule.

  • Procedure:

    • Treat cells with siramesine.

    • Lyse the cells to release cellular contents.

    • Incubate the cell lysate with the fluorogenic caspase substrate.

    • Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: An increase in fluorescence in treated samples compared to controls indicates caspase activation.[13][18]

Conclusion

Siramesine hydrochloride exerts its potent anti-cancer effects through a multi-faceted mechanism of action. Its primary engagement of the sigma-2 receptor, coupled with its inherent lysosomotropic properties, initiates a cascade of cellular events including lysosomal membrane permeabilization, oxidative stress, and modulation of autophagy. Furthermore, its ability to inhibit key pro-survival signaling pathways, such as the STAT3-MGMT axis, highlights its potential as a versatile therapeutic agent, particularly in overcoming drug resistance. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of siramesine and other sigma-2 receptor ligands in the context of cancer drug development.

References

Siramesine: A Technical Profile on Sigma-2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Siramesine (Lu 28-179) is a well-characterized diphenyl-azaspiro-alkane derivative that has become an indispensable pharmacological tool in the study of sigma receptors. Initially developed as an antidepressant, its clinical utility was limited, but its high affinity and selectivity for the sigma-2 (σ2) receptor have established it as a reference ligand in preclinical research. The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in a variety of cellular functions, including lipid metabolism, calcium signaling, and cell death, and is a key target in oncology and neurology research. This document provides a detailed technical overview of Siramesine's σ2 receptor selectivity, the experimental methods used for its characterization, and its impact on associated signaling pathways.

Quantitative Binding Profile and Selectivity

Siramesine exhibits a distinct and potent binding affinity for the sigma-2 receptor. Its selectivity is established by comparing its inhibition constant (Ki) at the σ2 receptor with its Ki values at a wide array of other neurotransmitter receptors and ion channels. The compound demonstrates a significantly higher affinity for the σ2 receptor over the sigma-1 (σ1) receptor, a critical measure of its selectivity.

The data presented below, compiled from various radioligand binding assays, quantifies this selectivity profile. Siramesine's affinity for the σ2 receptor is in the low nanomolar range, while its affinity for the σ1 receptor and other screened targets is substantially lower, often by two or more orders of magnitude.

Receptor/TargetLigand/Tissue SourceK_i (nM)Selectivity (fold vs. σ1)Reference
Sigma-2 (σ2) [³H]DTG / Rat liver membranes0.76 -
Sigma-2 (σ2) [³H]ifenprodil / Rat cerebral cortex1.8 -
Sigma-1 (σ1) --INVALID-LINK---pentazocine / Guinea pig brain130 ~171x
Dopamine D2[³H]spiperone / Rat striatum2,700-
Serotonin 5-HT2A[³H]ketanserin / Rat cerebral cortex3,100-
Adrenergic α1[³H]prazosin / Rat cerebral cortex2,000-

Table 1: Binding affinities of Siramesine for various receptors. The data highlights the high affinity for the sigma-2 receptor and significantly lower affinity for the sigma-1 receptor and other monoaminergic targets, establishing its selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Siramesine's binding affinity (Ki) is typically achieved through in vitro radioligand competition binding assays. This method measures the ability of a non-labeled compound (the competitor, e.g., Siramesine) to displace a specific radiolabeled ligand from its receptor.

Core Protocol:

  • Tissue Preparation:

    • Homogenization of specific tissues rich in the target receptor (e.g., rat liver for σ2, guinea pig brain for σ1) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifugation of the homogenate to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer to create a membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Incubation:

    • The membrane preparation is incubated in assay tubes containing:

      • A fixed concentration of a specific radioligand (e.g., [³H]di-o-tolylguanidine, [³H]DTG, for σ2).

      • Varying concentrations of the unlabeled competitor drug (Siramesine).

      • Assay buffer.

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radioactive ligand known to saturate the receptor (e.g., haloperidol).

    • Incubation is carried out for a specific duration and at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.

    • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression. The concentration of the competitor (Siramesine) that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep 1. Membrane Preparation cluster_assay 2. Competitive Binding Incubation cluster_analysis 3. Separation & Data Analysis p1 Tissue Homogenization (e.g., Rat Liver) p2 Centrifugation to Isolate Membranes p1->p2 p3 Resuspension in Assay Buffer p2->p3 a1 Membranes + Radioligand (e.g., [³H]DTG) p3->a1 a2 Add Varying Concentrations of Siramesine a1->a2 a3 Incubate to Equilibrium a2->a3 s1 Rapid Filtration to Separate Bound vs. Unbound Ligand a3->s1 s2 Liquid Scintillation Counting s1->s2 d1 Calculate IC50 from Competition Curve s2->d1 d2 Convert to Ki using Cheng-Prusoff Equation d1->d2 result Final Ki Value d2->result

Workflow for a radioligand competition binding assay.

Modulation of Sigma-2 Receptor Signaling Pathways

Siramesine, by binding to the σ2/TMEM97 receptor, modulates several downstream signaling pathways critical to cell survival and stress responses. The σ2 receptor is often located at the endoplasmic reticulum (ER) and is associated with cholesterol homeostasis and calcium signaling. Siramesine's interaction is known to induce cellular stress, leading to apoptotic cell death, a mechanism of significant interest in cancer therapy.

Key Pathways Affected:

  • Calcium (Ca²⁺) Homeostasis: Siramesine binding can lead to the release of Ca²⁺ from intracellular stores, such as the ER, into the cytosol. This elevation in cytosolic Ca²⁺ is a critical stress signal that can activate various downstream effectors, including caspases.

  • Reactive Oxygen Species (ROS) Production: Disruption of normal ER function and calcium signaling by Siramesine often results in increased production of ROS. Elevated ROS levels cause oxidative stress, damaging cellular components and further pushing the cell towards apoptosis.

  • Apoptosis Induction: The combined effects of Ca²⁺ dysregulation and oxidative stress converge on the intrinsic apoptotic pathway. This involves the activation of caspase cascades (e.g., Caspase-3), which are the executioners of programmed cell death.

G cluster_cell Cellular Response Siramesine Siramesine S2R Sigma-2 Receptor (TMEM97) Siramesine->S2R Binds Ca_Release ↑ Intracellular Ca²⁺ Release (from ER) S2R->Ca_Release Induces ROS ↑ Reactive Oxygen Species (ROS) Production S2R->ROS Induces Caspase Caspase-3 Activation Ca_Release->Caspase ROS->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Signaling cascade initiated by Siramesine at the σ2 receptor.

Siramesine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest in the scientific community.[1] Originally developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety and depression, its clinical development for these indications was discontinued.[1] However, subsequent research has unveiled its potent anticancer properties, positioning it as a valuable tool for oncology research and a potential lead compound for the development of novel cancer therapeutics.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of siramesine hydrochloride, with a focus on the experimental methodologies and signaling pathways central to its mechanism of action.

Discovery and Development

Siramesine was first reported in 1995 by Perregaard and colleagues at H. Lundbeck as part of a series of 3-(ω-aminoalkyl)-1H-indoles designed as high-affinity sigma receptor ligands.[4][5] The research aimed to develop selective ligands for the σ2 receptor to elucidate its physiological roles and therapeutic potential. Siramesine emerged as a lead compound with subnanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype.[5] Although initially investigated for its anxiolytic and antidepressant effects in preclinical models, it did not demonstrate the desired efficacy in human clinical trials for these conditions.[1][6] The focus of siramesine research then shifted towards its anticancer properties, where it has shown considerable promise.[2]

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. A representative synthetic route is depicted below, based on established methodologies for the synthesis of the core spiro[isobenzofuran-piperidine] and N-alkylated indole (B1671886) moieties.

Synthetic Scheme

G cluster_0 Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidine] cluster_1 Synthesis of 1-(4-Fluorophenyl)-1H-indole-3-butanal cluster_2 Final Assembly and Salt Formation 2-Bromobenzyl_bromide 2-Bromobenzyl bromide Grignard_formation Grignard Formation (Mg, THF) 2-Bromobenzyl_bromide->Grignard_formation Grignard_reagent Grignard Reagent Grignard_formation->Grignard_reagent Grignard_addition Grignard Addition Grignard_reagent->Grignard_addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Grignard_addition Tertiary_alcohol Tertiary Alcohol Grignard_addition->Tertiary_alcohol Cyclization Acid-catalyzed Cyclization (e.g., H2SO4) Tertiary_alcohol->Cyclization Boc-spiro N-Boc-spiro[isobenzofuran- 1(3H),4'-piperidine] Cyclization->Boc-spiro Deprotection Deprotection (e.g., TFA) Boc-spiro->Deprotection Spiro_piperidine Spiro[isobenzofuran- 1(3H),4'-piperidine] Deprotection->Spiro_piperidine Reductive_amination Reductive Amination (NaBH(OAc)3) Spiro_piperidine->Reductive_amination Indole Indole Chan-Lam_coupling Chan-Lam Coupling (Cu(OAc)2, Pyridine) Indole->Chan-Lam_coupling 4-Fluorophenylboronic_acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic_acid->Chan-Lam_coupling N-Arylated_indole 1-(4-Fluorophenyl)-1H-indole Chan-Lam_coupling->N-Arylated_indole Friedel-Crafts_acylation Friedel-Crafts Acylation (AlCl3) N-Arylated_indole->Friedel-Crafts_acylation 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride 4-Chlorobutyryl_chloride->Friedel-Crafts_acylation Acylated_indole 4-Chloro-1-(1-(4-fluorophenyl)- 1H-indol-3-yl)butan-1-one Friedel-Crafts_acylation->Acylated_indole Reduction Reduction (e.g., LiAlH4) Acylated_indole->Reduction Indole_butanol 4-(1-(4-Fluorophenyl)- 1H-indol-3-yl)butan-1-ol Reduction->Indole_butanol Oxidation Oxidation (e.g., PCC) Indole_butanol->Oxidation Indole_butanal 1-(4-Fluorophenyl)-1H-indole- 3-butanal Oxidation->Indole_butanal Indole_butanal->Reductive_amination Siramesine_base Siramesine (free base) Reductive_amination->Siramesine_base Salt_formation Salt Formation (HCl in Ether) Siramesine_base->Salt_formation Siramesine_HCl This compound Salt_formation->Siramesine_HCl

Caption: Synthetic pathway for this compound.

Quantitative Data

The biological activity of this compound has been extensively characterized through various binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Sigma Receptor Binding Affinities of Siramesine

Receptor SubtypeAssay TypeLigandKi (nM)IC50 (nM)Reference
σ2Radioligand Binding[3H]DTG0.190.12[5]
σ1Radioligand Binding--INVALID-LINK---Pentazocine1717[5]

Table 2: Binding Affinities of Siramesine for Other Receptors

ReceptorIC50 (nM)Reference
5-HT1A21000[5]
5-HT2A2000[5]
D2800[5]
α1330[5]

Table 3: In Vitro Anticancer Activity of Siramesine

Cell LineCancer TypeAssayIC50 (µM)Reference
WEHI-SMurine FibrosarcomaMTT~5[2]
MCF-7Human Breast CancerMTT~7[2]
PC3Human Prostate CancerCell Viability~15[7]
U-87 MGHuman GlioblastomaCell Viability~20[8]
A549Human Lung AdenocarcinomaCell Viability~10[3]

Experimental Protocols

Sigma Receptor Binding Assays

Objective: To determine the binding affinity of siramesine for σ1 and σ2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from guinea pig brain (for σ1) or rat liver (for σ2) homogenates.

  • Radioligand: --INVALID-LINK---pentazocine is used for σ1 receptor binding, and [3H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of (+)-pentazocine is used for σ2 receptor binding.

  • Assay Conditions: Membranes are incubated with increasing concentrations of the radioligand in the absence or presence of various concentrations of siramesine.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated using non-linear regression analysis.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of siramesine on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Signaling Pathways and Mechanism of Action

Siramesine's anticancer effects are attributed to its ability to induce a unique form of programmed cell death, distinct from classical apoptosis. The primary mechanism involves the destabilization of lysosomes, leading to a cascade of cellular events.

Siramesine-Induced Cell Death Pathway

G cluster_siramesine Siramesine Action cluster_lysosome Lysosome cluster_downstream Downstream Effects Siramesine Siramesine LMP Lysosomal Membrane Permeabilization (LMP) Siramesine->LMP Induces STAT3_inhibition Inhibition of STAT3 Phosphorylation Siramesine->STAT3_inhibition Inhibits mTOR_inhibition Inhibition of mTOR Pathway Siramesine->mTOR_inhibition Inhibits Cathepsin_release Cathepsin Release into Cytosol LMP->Cathepsin_release ROS Increased Reactive Oxygen Species (ROS) Cathepsin_release->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction Cathepsin_release->Mitochondrial_dysfunction Cell_death Programmed Cell Death ROS->Cell_death Mitochondrial_dysfunction->Cell_death STAT3_inhibition->Cell_death mTOR_inhibition->Cell_death

References

Pharmacological Profile of Siramesine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest for its diverse pharmacological activities. Initially investigated for its anxiolytic and antidepressant properties, its potent anticancer effects have become a primary focus of research. This technical guide provides an in-depth overview of the pharmacological profile of Siramesine, detailing its binding characteristics, mechanisms of action, and key experimental findings. The information is presented to support further research and development of Siramesine and related compounds as potential therapeutic agents.

Introduction

Siramesine is a spiro[isobenzofuran-1(3H),4'-piperidine] derivative that exhibits high-affinity and selective binding to the σ2 receptor.[1] While its development for psychiatric disorders was discontinued, subsequent research has unveiled its significant potential as an anticancer agent.[2][3] Siramesine induces cell death in a variety of cancer cell lines through multiple mechanisms, including the induction of oxidative stress, destabilization of mitochondria, and permeabilization of lysosomal membranes.[2][4] Furthermore, it has been shown to modulate critical signaling pathways involved in tumor progression, such as the STAT3-MGMT pathway in glioblastoma.[2] This guide summarizes the current understanding of Siramesine's pharmacology, providing quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Receptor Binding Affinity

Siramesine is characterized by its high affinity and selectivity for the σ2 receptor over the σ1 receptor. This selectivity is a key feature of its pharmacological profile.

Table 1: Receptor Binding Affinities of Siramesine Hydrochloride

ReceptorLigandPreparationKi (nM)IC50 (nM)Reference
Sigma-2 (σ2)[3H]DTGRat Liver Membranes0.190.12[5]
Sigma-1 (σ1)--INVALID-LINK---PentazocineGuinea Pig Brain Membranes1717[5]
5-HT1A---2000 - 21000[4]
Dopamine D2---800[4]
Alpha-1 (α1)---330[4]

Anticancer Activity

Siramesine exhibits potent cytotoxic effects against a broad range of cancer cell lines. Its anticancer activity is attributed to several interconnected mechanisms that ultimately lead to programmed cell death.

Induction of Apoptosis and Autophagy

Siramesine induces a caspase-independent form of apoptosis in many cancer cell types.[2] It also triggers the accumulation of autophagosomes, suggesting an interplay between apoptosis and autophagy in its mechanism of action.

Mitochondrial Destabilization

A key event in Siramesine-induced cell death is the destabilization of mitochondria. This is characterized by a rapid loss of mitochondrial membrane potential (ΔΨm) and, in some cell lines, the release of cytochrome c.

Lysosomal Membrane Permeabilization

Siramesine is a lysosomotropic agent, meaning it accumulates in lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP), the release of cathepsins and other hydrolases into the cytosol, and subsequent cellular damage.[3]

Inhibition of STAT3-MGMT Signaling Pathway

In glioblastoma cells, Siramesine has been shown to inhibit the JAK2-STAT3-MGMT signaling pathway.[2] It directly binds to STAT3, inhibiting its phosphorylation and nuclear translocation, which in turn downregulates the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide (B1682018) resistance.[2]

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
U87-MGGlioblastoma8.87548[2]
U251-MGGlioblastoma9.65448[2]
T98GGlioblastoma7.23648[2]
HaCaTKeratinocyteNot specified8[4]
Hsc-4Squamous Cell CarcinomaNot specified8[4]
HeLaCervical CancerNot specified8[4]
MCF-7Breast CancerNot specified8[4]
SH-SY5YNeuroblastomaNot specified8[4]

Anxiolytic and Antidepressant-like Effects

Preclinical studies in rodent models have demonstrated the anxiolytic and antidepressant-like effects of Siramesine. These effects are likely mediated by its action on σ2 receptors in the central nervous system.

Table 3: Preclinical Behavioral Effects of this compound

Animal ModelBehavioral TestEffectReference
RatElevated Plus MazeAnxiolytic-like[6]
MouseForced Swim TestAntidepressant-like[7]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of Siramesine. For full, detailed protocols, it is recommended to consult the cited primary literature.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of Siramesine for σ1 and σ2 receptors.

  • Methodology: Radioligand binding assays are performed using membrane preparations from appropriate tissues (e.g., rat liver for σ2, guinea pig brain for σ1).

    • Membrane homogenates are incubated with a specific radioligand ([3H]DTG for σ2 or --INVALID-LINK---pentazocine for σ1) and varying concentrations of unlabeled Siramesine.[8]

    • To mask σ1 receptors in the σ2 assay, a selective σ1 ligand is added.[9]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Data are analyzed using non-linear regression to determine Ki and IC50 values.

In Vitro Cytotoxicity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Siramesine in cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[2]

    • Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

    • The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[2]

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Objective: To assess the effect of Siramesine on mitochondrial integrity.

  • Methodology: The fluorescent dye JC-1 is commonly used.

    • Cells are treated with Siramesine for the desired time.

    • Cells are then incubated with JC-1 staining solution.[10][11]

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10][11]

    • The fluorescence is quantified using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]

Lysosomal Membrane Permeabilization (LMP) Assay
  • Objective: To determine if Siramesine induces LMP.

  • Methodology: Acridine orange (AO) staining is a common method.

    • Cells are treated with Siramesine.

    • Cells are then stained with Acridine Orange, a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus upon leakage from compromised lysosomes.[12][13]

    • The change in fluorescence is observed and quantified using fluorescence microscopy or flow cytometry. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.[12][13]

Western Blotting for Signaling Pathway Analysis
  • Objective: To investigate the effect of Siramesine on the expression and phosphorylation of proteins in specific signaling pathways (e.g., STAT3).

  • Methodology:

    • Cells are treated with Siramesine for various time points.

    • Total protein is extracted, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., total STAT3, phosphorylated STAT3).[2]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Objective: To evaluate the antitumor efficacy of Siramesine in a living organism.

  • Methodology:

    • Human cancer cells (e.g., U87-MG glioblastoma cells) are subcutaneously or orthotopically injected into immunocompromised mice.[2]

    • Once tumors are established, mice are randomized into treatment and control groups.

    • Siramesine is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule.[2]

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[2]

Elevated Plus Maze (EPM)
  • Objective: To assess the anxiolytic-like effects of Siramesine in rodents.

  • Methodology:

    • The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[14][15]

    • Rodents are administered Siramesine or a vehicle control prior to the test.[6]

    • Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[14]

    • The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[14]

Forced Swim Test (FST)
  • Objective: To evaluate the antidepressant-like effects of Siramesine in rodents.

  • Methodology:

    • Rodents are placed in a cylinder of water from which they cannot escape.[7][16]

    • After an initial period of struggling, the animals adopt an immobile posture.

    • Siramesine or a vehicle is administered before the test.

    • The duration of immobility during the test period is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Siramesine's pharmacological effects.

Siramesine_Anticancer_Mechanism cluster_cell Cancer Cell Siramesine Siramesine Sigma2 Sigma-2 Receptor Siramesine->Sigma2 Agonist Lysosome Lysosome Siramesine->Lysosome Accumulation STAT3 STAT3 Siramesine->STAT3 Inhibits Phosphorylation ROS ↑ Reactive Oxygen Species (ROS) Lysosome->ROS LMP leads to Mitochondrion Mitochondrion Apoptosis Caspase-Independent Apoptosis Mitochondrion->Apoptosis Mitochondrial Destabilization MGMT MGMT Expression STAT3->MGMT Downregulates ROS->Mitochondrion Induces Cell_Death Cell Death Apoptosis->Cell_Death DNA_Repair DNA Repair MGMT->DNA_Repair Decreased DNA_Repair->Cell_Death Sensitizes to Chemotherapy

Caption: Proposed mechanism of Siramesine-induced anticancer effects.

Experimental_Workflow_Cytotoxicity start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of Siramesine start->treatment incubation Incubate for 24-48 hours treatment->incubation assay Add CCK-8 or MTT reagent incubation->assay readout Measure Absorbance (Microplate Reader) assay->readout analysis Calculate IC50 Value readout->analysis

Caption: General workflow for determining in vitro cytotoxicity.

Behavioral_Assay_Workflow cluster_epm Elevated Plus Maze cluster_fst Forced Swim Test start Acclimatize Rodents drug_admin Administer Siramesine or Vehicle start->drug_admin epm_test Place animal in center of maze (5 min exploration) drug_admin->epm_test fst_test Place animal in water cylinder (6 min test) drug_admin->fst_test epm_record Record time and entries in open/closed arms epm_test->epm_record analysis Analyze Behavioral Data epm_record->analysis fst_record Record duration of immobility fst_test->fst_record fst_record->analysis

Caption: Workflow for preclinical behavioral assays.

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined profile as a selective σ2 receptor agonist. Its potent anticancer activities, mediated through the induction of multiple cell death pathways and modulation of key oncogenic signaling, position it as a promising candidate for further preclinical and clinical investigation. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug development, facilitating a deeper understanding of Siramesine's therapeutic potential.

References

Siramesine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Properties, Signaling Pathways, and Experimental Protocols

Abstract

Siramesine (B1662463) hydrochloride is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of Siramesine hydrochloride, detailing its chemical properties, elucidating its complex signaling pathways, and offering detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Properties

This compound, also known by its developmental code Lu 28-179, is a synthetic compound with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 224177-60-0[1][2]
Molecular Formula C₃₀H₃₁FN₂O·HCl
Molecular Weight 491.04 g/mol [1]
Solubility Soluble in DMSO (up to 50 mM)
Insoluble in water[2]
Storage Store at -20°C[3]

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the σ2 receptor over the σ1 receptor, making it a valuable tool for investigating the physiological and pathological roles of the σ2 receptor.

ParameterValueSource(s)
σ2 Receptor Binding (Ki) 0.19 nM
σ1 Receptor Binding (Ki) 17 nM
σ2 Receptor Binding (IC₅₀) 0.12 nM[2][4]
σ1 Receptor Binding (IC₅₀) 17 nM[2][4]

Signaling Pathways

This compound exerts its cellular effects through the modulation of multiple intricate signaling pathways, primarily leading to cell death in cancerous cells. These pathways involve the destabilization of mitochondria, inhibition of the mTOR pathway, and inactivation of the STAT3-MGMT signaling cascade.

Mitochondrial Destabilization and Apoptosis

Siramesine induces apoptosis through the intrinsic pathway by directly affecting mitochondrial integrity. This process is characterized by the loss of mitochondrial membrane potential and is independent of Bcl-2, a key regulator of apoptosis.[5][6] The combination of Siramesine with the tyrosine kinase inhibitor lapatinib (B449) has been shown to decrease the expression of the anti-apoptotic Bcl-2 family member Mcl-1.[7][8]

Mitochondrial_Destabilization Siramesine Siramesine Mitochondria Mitochondria Siramesine->Mitochondria Mcl1 Mcl-1 (Anti-apoptotic) Siramesine->Mcl1 inhibition MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss destabilization Apoptosis Apoptosis MMP_Loss->Apoptosis Lapatinib Lapatinib Lapatinib->Mcl1 inhibition

Siramesine-induced mitochondrial destabilization pathway.
mTOR Pathway Inhibition and Autophagy

Siramesine has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[9] This inhibition leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. The interaction of Beclin-1, a key autophagy-regulating protein, is crucial in this process.[9][10][11][12]

mTOR_Inhibition Siramesine Siramesine mTOR_Pathway mTOR Pathway Siramesine->mTOR_Pathway inhibition Autophagy Autophagy mTOR_Pathway->Autophagy Beclin1 Beclin-1 Beclin1->Autophagy induction STAT3_Inactivation Siramesine Siramesine JAK_STAT_Pathway JAK/STAT Pathway Siramesine->JAK_STAT_Pathway inhibition STAT3 STAT3 JAK_STAT_Pathway->STAT3 MGMT MGMT STAT3->MGMT activation Drug_Resistance Drug Resistance MGMT->Drug_Resistance Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Dilutions Add_Reagents Add Reagents to 96-well Plate: Buffer, Membrane, (+)-Pentazocine, Test Compound, [3H]-DTG Prep_Compound->Add_Reagents Prep_Membrane Prepare Membrane Suspension Prep_Membrane->Add_Reagents Incubate Incubate at Room Temperature (90-120 min) Add_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Fluid Wash->Scintillation Count Measure Radioactivity Scintillation->Count Calculate Calculate Specific Binding Count->Calculate Analyze Determine IC50 and Ki Calculate->Analyze LDH_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction & Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Siramesine & Controls Seed_Cells->Treat_Cells Incubate_Cells Incubate for Desired Period Treat_Cells->Incubate_Cells Centrifuge Centrifuge Plate Incubate_Cells->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Add_Reaction_Mix Add LDH Reaction Mixture Transfer_Supernatant->Add_Reaction_Mix Incubate_Reaction Incubate at Room Temperature Add_Reaction_Mix->Incubate_Reaction Add_Stop_Solution Add Stop Solution Incubate_Reaction->Add_Stop_Solution Read_Absorbance Measure Absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity Caspase3_Assay_Workflow cluster_cell_lysis Cell Lysis cluster_assay_setup Assay Setup cluster_incubation_measurement Incubation & Measurement cluster_data_analysis_caspase Data Analysis Treat_Cells Treat Cells with Siramesine Harvest_Cells Harvest and Pellet Cells Treat_Cells->Harvest_Cells Lyse_Cells Resuspend in Lysis Buffer Harvest_Cells->Lyse_Cells Centrifuge_Lysate Centrifuge and Collect Supernatant Lyse_Cells->Centrifuge_Lysate Add_Lysate Add Lysate to 96-well Plate Centrifuge_Lysate->Add_Lysate Add_Reaction_Buffer Add 2X Reaction Buffer with DTT Add_Lysate->Add_Reaction_Buffer Add_Substrate Add DEVD-pNA Substrate Add_Reaction_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Absorbance Measure Absorbance at 405 nm Incubate->Read_Absorbance Calculate_Activity Calculate Caspase-3 Activity Read_Absorbance->Calculate_Activity

References

Early Anxiolytic Potential of Siramesine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a selective sigma-2 (σ2) receptor agonist that demonstrated significant anxiolytic-like effects in early preclinical studies.[1][2] Developed by H. Lundbeck, this compound showed promise in rodent models of anxiety, exhibiting a potency that, in some tests, exceeded that of the benzodiazepine (B76468) diazepam by over 100-fold.[1][3] Although clinical development for anxiety was discontinued (B1498344) due to a lack of efficacy in humans, the initial preclinical data provide valuable insights into the potential role of the σ2 receptor in anxiety modulation and the methodologies used to assess anxiolytic drug candidates.[2] This technical guide provides an in-depth overview of the core preclinical findings, detailed experimental protocols, and the putative signaling pathways associated with Siramesine's anxiolytic action.

Quantitative Data Summary

The anxiolytic-like efficacy of Siramesine was evaluated in several well-established rodent models of anxiety. The following tables summarize the key quantitative findings from these early studies, primarily referencing the seminal work by Sánchez et al. (1997).

Table 1: Efficacy of Siramesine in the Black and White Box Test [1]

SpeciesMinimal Effective Dose (MED)
Rat0.1 µg/kg (0.18 nmol/kg)
Mouse0.1 ng/kg (0.00018 nmol/kg)

Table 2: Efficacy of Siramesine in the Rat Social Interaction Test [1]

ConditionMinimal Effective Dose (MED)
Unfamiliar High-Light0.1 ng/kg

Table 3: Efficacy of Siramesine in the Shock-Induced Suppression of Drinking Test (Vogel-Type Conflict Test) in Rats [1]

ParameterMinimal Effective Dose (MED)
Reversal of Shock-Induced Suppression10 mg/kg (18,000 nmol/kg)

Table 4: Comparative Potency of Siramesine [1]

TestComparison DrugRelative Potency
Rat & Mouse Black and White BoxDiazepam>100x more potent
Rat Social InteractionDiazepam>100x more potent
Shock-Induced Suppression of DrinkingLorazepamComparable potency

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early studies of Siramesine as an anxiolytic.

Black and White Box Test

This test is based on the innate aversion of rodents to brightly illuminated, open areas and their natural exploratory drive. Anxiolytic compounds reduce this aversion, leading to increased exploration of the white, brightly lit compartment.

Apparatus:

  • A box (dimensions for rats: 100 cm x 100 cm x 40 cm; for mice: 45 cm x 27 cm x 27 cm) divided into two compartments by a partition with a central opening (10 cm x 10 cm for rats; 7.5 cm x 7.5 cm for mice).

  • One compartment is painted black and is not illuminated.

  • The other compartment is painted white and is brightly illuminated (e.g., by a 60W bulb suspended above the compartment).

Procedure:

  • Animals are individually placed in the center of the white compartment, facing away from the opening.

  • The animal's behavior is recorded for a set period (e.g., 5 minutes).

  • Key parameters measured include:

    • Time spent in the white compartment.

    • Number of entries into the white compartment.

    • Latency to enter the black compartment.

    • Number of exploratory behaviors (e.g., rearing) in each compartment.

Diagram of Experimental Workflow: Black and White Box Test

G cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Apparatus Black and White Box start Place animal in white compartment Apparatus->start record Record behavior (5 minutes) start->record end_test End of Test record->end_test Data Measure: - Time in white compartment - Entries into white compartment - Latency to enter black compartment - Exploratory behaviors end_test->Data

Experimental workflow for the Black and White Box Test.

Rat Social Interaction Test

This test assesses the social behavior of rats, which is suppressed in anxiogenic situations (e.g., unfamiliar and brightly lit environments). Anxiolytic drugs increase the time spent in active social interaction.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • The arena can be set to high-light (anxiogenic) or low-light (non-anxiogenic) conditions.

  • The environment can be familiar or unfamiliar to the rats.

Procedure:

  • Pairs of weight-matched, male rats that are unfamiliar with each other are used.

  • The rats are placed in the arena simultaneously.

  • Their behavior is recorded for a set period (e.g., 10 minutes).

  • Active social interaction is scored. This includes behaviors such as:

    • Sniffing

    • Grooming

    • Following

    • Tumbling

Diagram of Logical Relationships: Social Interaction Test Conditions

G cluster_conditions Test Conditions cluster_light Lighting cluster_anxiety Anxiety Level Familiar Familiar Environment LowLight Low Light Familiar->LowLight leads to Unfamiliar Unfamiliar Environment HighLight High Light Unfamiliar->HighLight leads to LowAnxiety Low Anxiety LowLight->LowAnxiety results in HighAnxiety High Anxiety HighLight->HighAnxiety results in

Relationship between environmental conditions and anxiety levels in the Social Interaction Test.

Shock-Induced Suppression of Drinking Test (Vogel-Type Conflict Test)

This model creates a conflict between the motivation to drink (after water deprivation) and the aversion to a mild electric shock received upon drinking. Anxiolytic drugs reduce the suppressive effect of the shock on drinking behavior.

Apparatus:

  • An operant chamber with a grid floor capable of delivering a mild electric shock.

  • A drinking spout connected to a water source and a device to detect licks.

Procedure:

  • Rats are water-deprived for a period (e.g., 48 hours) to motivate drinking.

  • On the test day, animals are placed in the operant chamber.

  • After a set number of licks on the drinking spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the grid floor.

  • The number of shocks taken during a specific period (e.g., 3 minutes) is recorded.

Signaling Pathways

Siramesine's anxiolytic effects are mediated through its agonist activity at the σ2 receptor, which is now known to be the transmembrane protein 97 (TMEM97).[4] The precise downstream signaling cascade leading to anxiolysis is still an area of active research, but early and subsequent studies suggest the involvement of several key systems. Activation of the σ2 receptor by Siramesine is thought to modulate neuronal excitability and neurotransmitter release, ultimately leading to a reduction in anxiety-like behaviors.

Proposed Signaling Cascade:

  • Siramesine Binding: Siramesine binds to and activates the σ2/TMEM97 receptor located on the endoplasmic reticulum and plasma membrane of neurons.

  • Modulation of Ion Channels: This activation may lead to the modulation of calcium (Ca2+) and potassium (K+) channels, altering neuronal excitability.[3]

  • Neurotransmitter System Regulation: The change in neuronal activity influences major neurotransmitter systems. Studies have shown that σ2 receptor activation can decrease the presynaptic release of glutamate (B1630785) and reduce cocaine-evoked dopamine (B1211576) release in the striatum.[5] It is also hypothesized to modulate serotonergic and noradrenergic activity.[3]

  • Anxiolytic Effect: The net effect of these changes in neuronal signaling within key brain regions associated with anxiety (e.g., amygdala, prefrontal cortex) is a reduction in anxiety-like behaviors.

Diagram of Proposed Signaling Pathway for Siramesine's Anxiolytic Effect

G cluster_membrane Neuronal Membrane cluster_outcome Behavioral Outcome Siramesine Siramesine Sigma2 σ2 Receptor (TMEM97) Siramesine->Sigma2 binds & activates IonChannels Ca2+/K+ Channels Sigma2->IonChannels modulates NeurotransmitterRelease Neurotransmitter Release Modulation IonChannels->NeurotransmitterRelease influences Anxiolysis Anxiolytic Effect NeurotransmitterRelease->Anxiolysis leads to

Proposed signaling pathway of Siramesine's anxiolytic action.

Conclusion

The early preclinical studies on Siramesine provided compelling evidence for its potent anxiolytic-like effects in a variety of rodent models. While it did not translate to clinical efficacy in humans for anxiety, the data remains a valuable resource for understanding the potential of the σ2 receptor as a therapeutic target. The detailed experimental protocols and the emerging understanding of the associated signaling pathways offer a solid foundation for future research in the development of novel anxiolytic agents. Further elucidation of the downstream targets of σ2/TMEM97 receptor activation will be crucial in designing more selective and effective compounds for the treatment of anxiety disorders.

References

Investigating the Antidepressant Properties of Siramesine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Siramesine (Lu 28-179) is a potent and highly selective sigma-2 (σ₂) receptor agonist that was initially investigated for the treatment of anxiety and depression. While clinical trials for psychiatric indications were discontinued (B1498344) due to a lack of efficacy in humans, preclinical studies demonstrated significant antidepressant-like effects.[1] More recently, Siramesine has been extensively studied for its anti-neoplastic properties, which are primarily mediated through lysosomal and mitochondrial destabilization. This technical guide focuses on the original antidepressant-related research, detailing Siramesine's receptor binding profile, its efficacy in established animal models of depression, and the proposed neuronal signaling pathways that may underlie its antidepressant effects. This document is intended for researchers, scientists, and drug development professionals exploring novel mechanisms for antidepressant therapies.

Introduction

Siramesine, 1′-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl]-3H-spiro[2-benzofuran-1,4′-piperidine], is a piperidine (B6355638) analogue developed by H. Lundbeck A/S.[1] It emerged from research programs seeking selective sigma receptor ligands. Initial characterization revealed its potent agonism and high selectivity for the sigma-2 (σ₂) receptor over the sigma-1 (σ₁) subtype.[2] Animal studies in the late 1990s and early 2000s showed that Siramesine possesses anxiolytic and antidepressant-like properties.[1][2] The most compelling evidence for its antidepressant potential comes from its performance in the chronic mild stress model in rats, a well-validated paradigm for predicting antidepressant efficacy.[1]

Despite this promising preclinical profile, Siramesine did not demonstrate sufficient efficacy in human clinical trials for anxiety and was subsequently discontinued for psychiatric applications.[1] Current research interest has shifted almost entirely to its potent cytotoxic effects on cancer cells.[1][3] However, a detailed examination of its neuropharmacological properties and the mechanisms behind its early antidepressant signals remains valuable for understanding the role of the sigma-2 receptor in mood regulation and for the potential development of new centrally-acting agents.

Pharmacological Profile

Receptor Binding Affinity

Siramesine's primary pharmacological characteristic is its high-affinity binding to and agonism of the sigma-2 receptor. It exhibits a 140-fold selectivity for the sigma-2 receptor over the sigma-1 receptor.[1][4] Its affinity for other key central nervous system (CNS) receptors, such as serotonergic, dopaminergic, and adrenergic receptors, is substantially lower, indicating that its primary mechanism of action is not based on direct monoamine modulation.[1] The binding affinities (IC₅₀) from radioligand binding assays are summarized in Table 1.

Receptor/SiteIC₅₀ (nM)Reference
Sigma-2 (σ₂) Receptor 0.12 [1][2][4]
Sigma-1 (σ₁) Receptor17[1][2][4]
Alpha-1 (α₁) Adrenergic Receptor330[1][4]
Dopamine D₂ Receptor800[1][4]
Serotonin 5-HT₂ₐ Receptor2000[1][4]
Serotonin 5-HT₁ₐ Receptor21000[1][4]

Table 1: Receptor Binding Profile of Siramesine (Lu 28-179). Data represents IC₅₀ values, the concentration of the drug that inhibits 50% of specific radioligand binding.

Preclinical Efficacy in Antidepressant Models

The primary evidence for Siramesine's antidepressant-like activity comes from the Chronic Mild Stress (CMS) model, a paradigm with high predictive validity for antidepressant drugs.[5][6]

The Chronic Mild Stress (CMS) Model

The CMS model induces a state analogous to human depression, particularly anhedonia (a core symptom), by exposing rodents to a series of varied, unpredictable, and mild stressors over several weeks.[7] This procedure leads to a significant reduction in the consumption of a palatable sucrose (B13894) solution, which is reversed by chronic, but not acute, administration of clinically effective antidepressants.[5][8]

In a key study by Sánchez and Papp (2000), Siramesine was shown to have a significant antidepressant-like profile in the rat CMS model.[2] Chronic administration of Siramesine successfully reversed the stress-induced deficit in sucrose consumption, an effect comparable to established antidepressants. This finding strongly suggests that activation of the sigma-2 receptor can mediate antidepressant-like effects.

Note: To date, no studies have been identified that specifically evaluate the effects of Siramesine in the Forced Swim Test (FST) or Tail Suspension Test (TST), which are other common screening tools for potential antidepressant activity.

Experimental Protocols

Chronic Mild Stress (CMS) Protocol (General Methodology)

This section describes a generalized protocol for the CMS model, based on methodologies established by Willner and Papp, which is consistent with the paradigm used to evaluate Siramesine.[5][7]

Objective: To induce a depressive-like state, characterized by anhedonia, in rodents to test the efficacy of potential antidepressant compounds.

Materials:

  • Male Wistar rats

  • Individual housing cages

  • Sucrose solution (1%)

  • Water bottles (two per cage for preference testing)

  • Stressor materials: Soiled bedding, empty water bottles, tilted cages (45°), stroboscope, novel objects, etc.

  • Siramesine or vehicle solution for administration

Procedure:

  • Baseline Sucrose Preference: For 1-2 weeks prior to stress induction, rats are habituated to consuming a 1% sucrose solution. A baseline sucrose preference is established by presenting them with two bottles, one with 1% sucrose and one with water, for a 24-hour period. Preference is calculated as: (Sucrose Intake / Total Fluid Intake) * 100.

  • Stress Induction Phase (Minimum 3-5 weeks):

    • Rats are subjected to a daily schedule of varied, mild, unpredictable stressors. The schedule is randomized to prevent habituation.

    • Examples of stressors include:

      • Stroboscopic illumination: (e.g., 4 hours)

      • Tilted cage: (e.g., 12 hours)

      • Soiled cage: 100-200 ml of water in sawdust bedding (e.g., 8 hours)

      • Food or water deprivation: (e.g., 14 hours) followed by low-quantity food or empty water bottle.

      • Continuous overhead illumination: (e.g., 36 hours)

      • Paired housing with another stressed rat: (e.g., 2 hours)

    • Sucrose preference tests are conducted weekly to monitor the development of anhedonia. A significant decrease in sucrose preference compared to a non-stressed control group indicates the successful induction of a depressive-like state.

  • Treatment Phase (Chronic Administration, e.g., 3-5 weeks):

    • Once anhedonia is established, daily administration of Siramesine (or vehicle/reference antidepressant) begins.

    • The stress regimen continues throughout the treatment phase.

    • Weekly sucrose preference tests continue, to measure the potential reversal of anhedonia.

  • Data Analysis: The primary endpoint is the change in sucrose preference over the course of treatment. A significant increase in sucrose preference in the Siramesine-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.

G cluster_pre Phase 1: Baseline cluster_stress Phase 2: Stress Induction cluster_treat Phase 3: Treatment Habituation Habituation & Sucrose Training BaselineTest Establish Baseline Sucrose Preference Habituation->BaselineTest CMS Chronic Mild Stress (Varied, Unpredictable) BaselineTest->CMS WeeklyTest1 Weekly Sucrose Preference Test CMS->WeeklyTest1 Treatment Chronic Drug Admin. (Siramesine / Vehicle) WeeklyTest1->Treatment WeeklyTest2 Weekly Sucrose Preference Test Treatment->WeeklyTest2 ContStress Continue CMS Protocol ContStress->WeeklyTest2 Analysis Data Analysis: Compare Sucrose Preference WeeklyTest2->Analysis

Caption: Experimental workflow for the Chronic Mild Stress (CMS) model.

Proposed Mechanism of Antidepressant Action

While the cytotoxic effects of Siramesine in cancer cells are linked to lysosomal and mitochondrial disruption, its potential antidepressant effects are likely mediated through distinct neuronal signaling pathways. Research on sigma-2 receptor function in the CNS suggests a role in modulating neuroplasticity and neurotransmitter systems.[9][10]

Activation of the sigma-2 receptor by agonists has been shown to enhance the signaling of neurotrophic factors, such as Nerve Growth Factor (NGF), through its receptor, TrkA.[9] This potentiation is a key mechanism, as neurotrophic factor signaling is critical for neuronal survival, growth, and synaptic plasticity—processes often impaired in depression. The enhancement of TrkA signaling by sigma-2 receptor activation leads to the phosphorylation and subsequent activation of two major downstream intracellular cascades: the PI3K/Akt pathway and the Ras/ERK pathway.[9][10] Both pathways converge on transcription factors and other effectors that promote neurogenesis, synaptic strengthening, and cell survival, which are established targets for antidepressant action.

Furthermore, studies have shown that Siramesine can decrease the presynaptic release probability of glutamate, suggesting a modulatory role in excitatory neurotransmission.[2] Dysregulation of the glutamatergic system is heavily implicated in the pathophysiology of depression.

G cluster_downstream Intracellular Signaling Cascades cluster_effects Cellular Outcomes Siramesine Siramesine Sigma2R Sigma-2 Receptor (TMEM97) Siramesine->Sigma2R binds & activates TrkA TrkA Receptor Sigma2R->TrkA potentiates signaling PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras NGF NGF NGF->TrkA binds & activates Akt Akt PI3K->Akt Plasticity Neuroplasticity Akt->Plasticity Survival Neuronal Survival Akt->Survival ERK ERK1/2 Ras->ERK ERK->Plasticity Neurogenesis Neurogenesis ERK->Neurogenesis

References

Siramesine Hydrochloride's Affinity for Sigma Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Siramesine hydrochloride for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It is designed to be a core resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound exhibits a strong and preferential binding affinity for the sigma-2 receptor over the sigma-1 receptor. This selectivity is a key characteristic of its pharmacological profile. The compound is widely recognized as a potent sigma-2 receptor agonist.[1][2][3][4][5][6] The following table summarizes the quantitative binding affinity data for this compound at both sigma receptor subtypes.

Receptor SubtypeLigandBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)Selectivity (σ₁/σ₂)Reference
Sigma-2 (σ₂)Siramesine0.19 nM0.12 nM~140-fold[2][3][4][5]
Sigma-1 (σ₁)Siramesine17 nM17 nM-[2][3][4][5]

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound for sigma receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (Siramesine) to displace a radiolabeled ligand from the receptor.

Membrane Preparation

A crucial first step is the preparation of cell membranes rich in the target sigma receptors.

  • For Sigma-1 Receptors: Guinea pig brain tissue is often used as it has a high density of sigma-1 receptors.[6]

  • For Sigma-2 Receptors: Rat liver tissue is a common source for membranes with a high expression of sigma-2 receptors.[6]

General Protocol:

  • The selected tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then subjected to a high-speed centrifugation to pellet the membranes.

  • The final membrane pellet is resuspended in the assay buffer.

Competitive Radioligand Binding Assay

This assay determines the concentration of this compound required to inhibit 50% of the specific binding of a radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

  • Prepared cell membranes

  • Radioligand:

    • For σ₁ receptors: [³H]-(+)-pentazocine is a selective radioligand.[6][7]

    • For σ₂ receptors: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is commonly used.[5][6]

  • Masking Agent (for σ₂ assay): A high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is used to saturate sigma-1 receptors, ensuring that [³H]-DTG binding is specific to sigma-2 receptors.[6]

  • Unlabeled Ligand: this compound at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

  • For the sigma-2 assay, also include the masking agent.

  • To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., haloperidol).

  • Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures can vary, for example, 90 minutes at 37°C.[7]

  • Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue Homogenization (e.g., Guinea Pig Brain for σ₁, Rat Liver for σ₂) centrifuge1 Low-Speed Centrifugation (Remove Debris) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend mix Incubate: - Membranes - Radioligand - Siramesine (Varying Conc.) - Masking Agent (for σ₂ assay) resuspend->mix filter Rapid Filtration mix->filter nsb Non-Specific Binding Control (High Conc. Unlabeled Ligand) nsb->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Non-linear Regression (Calculate IC₅₀ and Kᵢ) count->analyze G Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor ip3r IP₃ Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release agonist Sigma-1 Agonist agonist->s1r mito_uptake Mitochondrial Ca²⁺ Uptake ca_release->mito_uptake atp Increased ATP Production mito_uptake->atp survival Cell Survival atp->survival G Siramesine-Induced Signaling Pathways cluster_s2r Sigma-2 Receptor Activation cluster_effects Cellular Effects siramesine Siramesine s2r Sigma-2 Receptor siramesine->s2r mito Mitochondrial Destabilization s2r->mito lysosome Lysosomal Leakage s2r->lysosome ros Oxidative Stress s2r->ros mTOR mTOR Pathway Inhibition s2r->mTOR stat3 STAT3 Inactivation s2r->stat3 apoptosis Apoptosis / Cell Death mito->apoptosis lysosome->apoptosis ros->apoptosis autophagy Autophagy mTOR->autophagy stat3->apoptosis autophagy->apoptosis

References

Siramesine: An In-Depth Technical Guide to its Initial In Vitro Anti-Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463), a sigma-2 receptor ligand, has emerged as a promising anti-cancer agent with a unique mechanism of action that circumvents traditional apoptotic pathways, offering a potential therapeutic strategy for treatment-resistant cancers.[1][2] This technical guide provides a comprehensive overview of the initial in vitro studies of Siramesine in various cancer cell lines, focusing on its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Lysosomal-Mediated Cell Death

Initial in vitro research has consistently demonstrated that Siramesine's primary mode of inducing cancer cell death is through the disruption of lysosomes.[3][4][5] As a lysosomotropic agent, Siramesine, an amphiphilic amine, accumulates within the acidic environment of lysosomes.[4] This accumulation leads to lysosomal membrane permeabilization (LMP), a critical event triggering a cascade of cellular responses that culminate in cell death.[1][2][3]

The destabilization of the lysosomal membrane results in the release of cathepsins and other hydrolytic enzymes into the cytosol, initiating a caspase-independent cell death pathway.[1][2][4][5] This is a significant finding, as many cancers develop resistance to therapies that rely on caspase-mediated apoptosis.[1][2]

Key In Vitro Effects of Siramesine in Cancer Cells

Cytotoxicity Across Various Cancer Cell Lines

Siramesine has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, including those derived from breast, prostate, lung, glioblastoma, and fibrosarcoma cancers.[1][3][5][6] The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), varies among different cell lines.

Cell LineCancer TypeParameterValueIncubation Time (hours)Reference
WEHI-SFibrosarcomaCytotoxicityLinear increase from 1 to 9 µmol/L24[1]
MCF-7Breast CancerIC50Comparable to MDA-MB-468Not Specified[1]
MDA-MB-468Breast CancerIC50Comparable to MCF-7Not Specified[1]
PC3Prostate CancerLC5020 µM24[3]
LNCaPProstate CancerLC5035 µM24[3]
DU145Prostate CancerLC5040 µM24[3]
VariousEpithelial, Neuroblastoma, GlioblastomaSignificant Cell Death20-30 µM8[7]
NCI-60 PanelVariousMean GI504.3 µM48[8]
Induction of Oxidative Stress

A crucial component of Siramesine's mechanism of action is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS).[1][2][3] This surge in ROS, particularly lipid peroxidation, contributes significantly to the observed cytotoxicity.[3] The generation of ROS is closely linked to lysosomal dysfunction and mitochondrial damage.[3]

Cell Death Modalities: Beyond Apoptosis

While Siramesine can induce morphological changes resembling apoptosis, such as chromatin condensation and cell shrinkage, its primary cell death pathway is often independent of caspases.[1][2][6] Studies have shown that pan-caspase inhibitors like zVAD-fmk fail to protect cancer cells from Siramesine-induced death.[1][2] However, the specific cell death modality can be cell-line dependent, with some studies reporting caspase activation.[5][7]

Beyond caspase-independent cell death, Siramesine has been shown to induce other forms of programmed cell death:

  • Autophagy: Siramesine can trigger the accumulation of autophagosomes.[4] This is associated with the inhibition of the mTORC1 signaling pathway, a key regulator of autophagy.[4] However, the role of autophagy in Siramesine-induced cell death is complex, as it can be a pro-survival or pro-death mechanism depending on the context.[9]

  • Ferroptosis: In combination with the tyrosine kinase inhibitor lapatinib (B449), Siramesine has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[9][10][11]

Signaling Pathways Modulated by Siramesine

The following diagram illustrates the key signaling events initiated by Siramesine in cancer cells, leading to cell death.

Siramesine_Signaling_Pathway cluster_cell Cancer Cell Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome Accumulation mTORC1 mTORC1 Siramesine->mTORC1 Inhibition Ferroptosis Ferroptosis (with Lapatinib) Siramesine->Ferroptosis LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Destabilization Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS CellDeath Cell Death (Caspase-Independent) ROS->CellDeath LMP->ROS Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->CellDeath Autophagy Autophagy mTORC1->Autophagy Induction

Caption: Siramesine's mechanism of action in cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the initial in vitro studies of Siramesine.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxic effects of Siramesine is outlined below.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow start Seed Cancer Cells treat Treat with Siramesine (various concentrations and time points) start->treat incubate Incubate treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay (Metabolic Activity) assay->mtt ldh LDH Release Assay (Membrane Integrity) assay->ldh trypan Trypan Blue Exclusion (Membrane Integrity) assay->trypan data Data Analysis (e.g., IC50/LC50 calculation) mtt->data ldh->data trypan->data

Caption: General workflow for cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of Siramesine and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the control.[1]

2. Lactate Dehydrogenase (LDH) Release Assay:

  • Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised plasma membrane integrity and cytotoxicity.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.[1]

3. Trypan Blue Exclusion Assay:

  • Principle: This dye exclusion method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Protocol:

    • Treat cells with Siramesine as described previously.

    • Harvest the cells and resuspend them in a small volume of media or PBS.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for a few minutes.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.[3]

Lysosomal Membrane Permeabilization (LMP) Assay

Acridine (B1665455) Orange Staining:

  • Principle: Acridine orange is a lysosomotropic fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. In the cytoplasm and nucleus, it fluoresces green. A loss of red fluorescence indicates a disruption of the acidic lysosomal environment and LMP.

  • Protocol:

    • Treat cells with Siramesine.

    • Incubate the cells with acridine orange solution.

    • Wash the cells with PBS.

    • Visualize the cells using a fluorescence microscope. A decrease in red fluorescence and an increase in green fluorescence in the cytosol indicate LMP.[5]

LysoTracker Staining and Flow Cytometry:

  • Principle: LysoTracker dyes are fluorescent acidotropic probes that selectively accumulate in lysosomes. A decrease in LysoTracker fluorescence, quantifiable by flow cytometry, indicates LMP.

  • Protocol:

    • Treat cells with Siramesine.

    • Incubate the cells with a LysoTracker dye (e.g., LysoTracker Red).

    • Harvest the cells and resuspend them in PBS.

    • Analyze the fluorescence intensity by flow cytometry. A decrease in the mean fluorescence intensity corresponds to an increase in LMP.[3]

Reactive Oxygen Species (ROS) Detection

Dihydroethidium (DHE) Staining and Flow Cytometry:

  • Principle: DHE is a fluorescent probe that is oxidized by superoxide (B77818) radicals to ethidium, which intercalates with DNA and fluoresces red. An increase in red fluorescence indicates an increase in intracellular ROS levels.

  • Protocol:

    • Treat cells with Siramesine.

    • Incubate the cells with DHE.

    • Harvest and wash the cells.

    • Analyze the fluorescence intensity by flow cytometry. An increase in the mean fluorescence intensity indicates elevated ROS levels.[3]

Conclusion

The initial in vitro studies of Siramesine have established it as a potent anti-cancer agent with a distinct mechanism of action centered on lysosomal destabilization and the induction of oxidative stress, leading to a caspase-independent form of cell death. This unique mode of action makes Siramesine a compelling candidate for further investigation, particularly for cancers that have developed resistance to conventional chemotherapeutics. The methodologies outlined in this guide provide a foundational framework for researchers to further explore the therapeutic potential of Siramesine and other lysosomotropic agents in oncology.

References

Methodological & Application

Siramesine Hydrochloride: Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463) hydrochloride (Lu 28-179 hydrochloride) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest in cancer research due to its cytotoxic effects on a wide range of cancer cell lines.[1][2] Initially investigated for the treatment of anxiety and depression, its profound anti-cancer properties have been extensively documented.[3] Siramesine induces cell death through multiple mechanisms, including lysosomal membrane permeabilization, mitochondrial destabilization, induction of oxidative stress, and modulation of key signaling pathways.[4][5][6] This document provides detailed protocols for utilizing Siramesine hydrochloride in cell culture experiments to investigate its anti-cancer effects.

Mechanism of Action

Siramesine's primary mode of action involves its function as a lysosomotropic agent. It accumulates in lysosomes, leading to an increase in lysosomal pH, membrane permeabilization (LMP), and the release of cathepsins into the cytoplasm, ultimately triggering caspase-independent cell death.[3][7][8] Additionally, Siramesine has been shown to induce mitochondrial destabilization, leading to the loss of mitochondrial membrane potential and the release of cytochrome c, which can initiate caspase-dependent apoptosis.[5][9] The induction of reactive oxygen species (ROS) is another critical aspect of its cytotoxicity.[4] Furthermore, Siramesine can induce protective autophagy in some cancer cells and has been shown to inhibit the STAT3 signaling pathway.[3]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration (h)Reference
U87-MGGlioblastoma8.87548[3]
U251-MGGlioblastoma9.65448[3]
T98GGlioblastoma7.23648[3]
PC3Prostate Cancer2024[4]
DU145Prostate Cancer3524[4]
LNCaPProstate Cancer4024[4]
WEHI-SFibrosarcoma~524[10]
MCF-7Breast CancerNot specified24[10]
Table 2: Effective Concentrations of this compound for Specific Cellular Events
Cellular EventCell LineConcentration (µM)DurationReference
Lysosomal Membrane PermeabilizationPC31015 min - 4 h[4]
Increased ROS LevelsPC310 - 204 h[4]
STAT3 Phosphorylation InhibitionU87-MG, U251-MGNot specifiedNot specified[3]
Autophagy InductionGlioblastoma CellsNot specifiedNot specified[3]
Mitochondrial Membrane Potential LossHaCaT, U-87MG>20Rapid[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 or MTT)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[3] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 100 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Siramesine. Include a vehicle control (DMSO) at the same concentration as the highest Siramesine treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • Viability Assessment:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Lysosomal Membrane Permeabilization (LMP) Assay

This protocol uses LysoTracker dyes to assess the integrity of the lysosomal membrane.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • LysoTracker Red or Green

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides). Treat the cells with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 15 minutes, 1 hour, 4 hours).[4]

  • Staining: After treatment, add LysoTracker dye (e.g., 50 nM LysoTracker Red) to the culture medium and incubate for 30 minutes at 37°C.[4]

  • Analysis:

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence indicates LMP.[4]

    • Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. A diffuse cytoplasmic staining instead of punctate lysosomal staining indicates LMP.

Protocol 3: Immunofluorescence for STAT3 Localization

This protocol allows for the visualization of STAT3 protein localization within the cell.

Materials:

  • Cancer cell line of interest (e.g., U87-MG, T98G)[3]

  • Glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against STAT3 or phospho-STAT3 (Y705)

  • Fluorescently labeled secondary antibody

  • DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on glass coverslips in a 6-well plate. Treat the cells with Siramesine (e.g., 5 µM for U87-MG, 10 µM for T98G) or DMSO for 48 hours.[3]

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature, followed by permeabilization with 0.3% Triton X-100 for 20 minutes.[3]

  • Blocking and Antibody Incubation: Block with 5% BSA for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[3]

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature. Stain the nuclei with DAPI for 15 minutes.[3]

  • Imaging: Mount the coverslips and capture images using a confocal microscope.[3]

Mandatory Visualizations

Siramesine_Signaling_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Siramesine Siramesine hydrochloride Lysosome Lysosomal Membrane Siramesine->Lysosome Accumulation Mitochondrion Mitochondrial Membrane Siramesine->Mitochondrion Destabilization pSTAT3 p-STAT3 Siramesine->pSTAT3 Inhibition ROS ROS Siramesine->ROS Induction Autophagy Autophagy Siramesine->Autophagy Induction/Blockade Cathepsins Cathepsins Lysosome->Cathepsins Release (LMP) CellDeath Cell Death Cathepsins->CellDeath CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->CellDeath Inhibition of pro-survival genes ROS->CellDeath Caspases->CellDeath Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed Cells in 96-well plate DrugPrep 2. Prepare Siramesine Dilutions CellSeeding->DrugPrep Treatment 3. Treat Cells with Siramesine (24-72h) DrugPrep->Treatment AddReagent 4. Add CCK-8/MTT Reagent Treatment->AddReagent Incubate 5. Incubate (1-4h) AddReagent->Incubate ReadPlate 6. Measure Absorbance Incubate->ReadPlate Calculate 7. Calculate Viability & Determine IC50 ReadPlate->Calculate

References

Application Notes and Protocols for the Dissolution of Siramesine Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine (B1662463) hydrochloride, a potent and selective sigma-2 (σ2) receptor agonist, has demonstrated significant potential in preclinical cancer research and neuroscience.[1][2] Its therapeutic promise hinges on its ability to induce caspase-independent programmed cell death and modulate various cellular signaling pathways.[3][4] Proper dissolution and formulation of Siramesine hydrochloride are critical for ensuring bioavailability and obtaining reliable, reproducible results in in vivo studies. This document provides detailed protocols for the dissolution of this compound for various administration routes in animal models, summarizes its solubility in different vehicles, and illustrates its key signaling pathways and the experimental workflow for its preparation.

Physicochemical Properties and Solubility

This compound (Lu 28-179 hydrochloride) is an indole-containing spiro[isobenzofuran-piperidine] derivative with a molecular weight of 491.04 g/mol .[1][5] It is sparingly soluble in aqueous solutions, necessitating the use of co-solvents for in vivo applications. The solubility of this compound in commonly used solvents is summarized in the table below.

SolventSolubilityNotesSource
DMSO≥49.1 mg/mL (≥100 mM)Stock solutions are typically prepared in DMSO.[5]
Ethanol≥8.94 mg/mL (with sonication)Can be used as a co-solvent.[5]
WaterInsoluble[5]

Recommended Formulations for In Vivo Administration

The choice of vehicle for this compound depends on the intended route of administration (e.g., intravenous, intraperitoneal, oral). Below are validated formulations for achieving stable and biocompatible solutions.

Route of AdministrationFormulationMaximum ConcentrationSource
Injection (Intravenous, Intraperitoneal)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.07 mM)[1]
Injection (Intravenous, Intraperitoneal)2% DMSO + 40% PEG300 + 5% Tween 80 + 53% ddH₂O1 mg/mL[6]
Injection5% DMSO + 95% Corn oil0.3 mg/mL (0.61 mM)[6]
Oral Administration0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na)≥5 mg/mL (as a suspension)[6][7]

Experimental Protocols

Preparation of a 2 mg/mL Injectable Solution

This protocol is suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution by dissolving the powder in DMSO. For a final concentration of 2 mg/mL in the complete formulation, a stock of 20 mg/mL in DMSO is convenient.

  • In a sterile conical tube, add the appropriate volume of the DMSO stock solution.

  • Sequentially add the other solvents as follows, ensuring the solution is clear after each addition by vortexing. Sonication can be used to aid dissolution.[1]

    • Add 400 µL of PEG300 for every 100 µL of DMSO stock.

    • Add 50 µL of Tween 80.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • It is recommended to prepare this formulation fresh on the day of use.[8]

Preparation of a 5 mg/mL Oral Suspension

This protocol is suitable for oral gavage.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile distilled water (ddH₂O)

  • Sterile conical tubes

  • Magnetic stirrer or vortex mixer

Procedure:

  • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile ddH₂O. Stir until a clear solution is formed.

  • Weigh the required amount of this compound powder.

  • Add the powder to the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Mix thoroughly using a vortex mixer or magnetic stirrer to obtain a homogenous suspension.[6][7]

  • This suspension should be used immediately after preparation.

Visualization of Methodologies and Pathways

Experimental Workflow for Injectable Formulation

The following diagram illustrates the stepwise process for preparing an injectable formulation of this compound.

G cluster_0 Preparation of Injectable this compound Solution A Weigh Siramesine HCl Powder B Dissolve in DMSO to create stock solution A->B Step 1 C Add PEG300 B->C Step 2 D Add Tween 80 C->D Step 3 E Add Saline D->E Step 4 F Vortex/Sonicate until clear E->F Step 5 G Ready for In Vivo Administration F->G Final Product

Caption: Workflow for preparing an injectable this compound solution.

This compound Signaling Pathway

This compound primarily acts as a sigma-2 receptor agonist. Its anticancer effects are mediated through the induction of cell death via multiple pathways, including lysosomal and mitochondrial destabilization, and modulation of the STAT3 signaling pathway.[3][9][10]

G cluster_1 This compound Mechanism of Action Siramesine Siramesine HCl Sigma2 Sigma-2 Receptor Siramesine->Sigma2 Agonist Autophagy Autophagy Induction Siramesine->Autophagy Lysosome Lysosomal Destabilization Sigma2->Lysosome Mitochondria Mitochondrial Destabilization Sigma2->Mitochondria STAT3 Inhibition of STAT3 Phosphorylation Sigma2->STAT3 Cathepsin Cathepsin Release Lysosome->Cathepsin CellDeath Caspase-Independent Cell Death Cathepsin->CellDeath ROS Increased ROS Mitochondria->ROS ROS->CellDeath MGMT Decreased MGMT STAT3->MGMT Inhibits MGMT->CellDeath Sensitizes to Autophagy->CellDeath Contributes to

Caption: Simplified signaling pathway of this compound.

Safety and Handling

This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All preparations should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.

Conclusion

The successful use of this compound in in vivo research is critically dependent on its proper dissolution and formulation. The protocols and data presented in this document provide a comprehensive guide for researchers to prepare stable and effective formulations for animal studies. Adherence to these guidelines will help ensure the reproducibility and validity of experimental outcomes.

References

Application Notes and Protocols: Siramesine Hydrochloride in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

Siramesine (B1662463) hydrochloride (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1][2] Originally developed for central nervous system disorders, its ability to induce a unique, caspase-independent form of programmed cell death in tumor cells has made it a compound of interest for oncology research.[1][2] Siramesine's mechanism of action involves the destabilization of lysosomes, leading to lysosomal membrane permeabilization, the release of cathepsins, induction of oxidative stress, and subsequent mitochondrial disruption, ultimately culminating in cell death.[1][2][3] This distinct mechanism makes it a potentially valuable agent for cancers that have developed resistance to conventional apoptosis-inducing therapies.[1][2]

These application notes provide a summary of dosages used in published mouse models of cancer and detailed protocols for the preparation and administration of siramesine hydrochloride for in vivo studies.

Dosage and Administration in Preclinical Cancer Models

Oral administration of siramesine has been shown to be effective in inhibiting tumor growth in mouse xenograft models. The following table summarizes the dosage regimen from a key study that demonstrated significant antitumorigenic effects.

Mouse ModelCancer TypeCell LineDosage (mg/kg)Administration RouteFrequencyDurationKey OutcomesReference
Nude MiceOrthotopic Breast AdenocarcinomaMCF-775Oral GavageDaily25 DaysSignificant inhibition of tumor growth(Ostenfeld et al., 2005)
BALB/c MiceSubcutaneous FibrosarcomaWEHI-S75Oral GavageDaily25 DaysSignificant inhibition of tumor growth(Ostenfeld et al., 2005)

Note: In other studies, lower doses in different models (e.g., glioblastoma) were found to be ineffective at inhibiting tumor growth, highlighting the importance of dose optimization for specific cancer types and models.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature. Researchers should adapt these protocols as needed for their specific experimental design and adhere to all institutional guidelines for animal care and use.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes how to prepare a this compound solution suitable for oral administration to mice.

Materials:

  • This compound powder

  • Sterile water

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the dosage (e.g., 75 mg/kg), the number of animals, the average weight of the animals, and the total number of administration days.

  • Dissolution:

    • Dissolve this compound in sterile water at a concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Dilution for Dosing:

    • On each day of administration, dilute the 10 mg/mL stock solution with sterile 0.9% saline to the final desired concentration. For a 75 mg/kg dose administered in a volume of 200 µL to a 20 g mouse, the final concentration would be 7.5 mg/mL.

    • Calculation:

      • Dose for a 20g mouse: 75 mg/kg * 0.02 kg = 1.5 mg

      • Concentration needed for a 200 µL gavage volume: 1.5 mg / 0.2 mL = 7.5 mg/mL

  • Administration:

    • Administer the freshly diluted solution to mice via oral gavage.

    • The vehicle control group should receive an equivalent volume of sterile 0.9% saline.

Protocol 2: Administration in a Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Cancer cell line (e.g., WEHI-S fibrosarcoma cells)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or cell counter

  • Immunocompromised or syngeneic mice (e.g., BALB/c for WEHI-S)

  • Prepared this compound solution (from Protocol 1)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and control groups with similar average tumor volumes.

  • Drug Administration:

    • Begin daily treatment with this compound (75 mg/kg) or vehicle control via oral gavage as described in Protocol 1.

  • Monitoring:

    • Monitor animal health and body weight daily or as required by institutional protocols.

    • Measure tumor volume every 2-3 days.

  • Endpoint:

    • Continue treatment for the specified duration (e.g., 25 days) or until tumors in the control group reach the predetermined endpoint size.

    • Euthanize animals and excise tumors for further analysis (e.g., histology, western blotting).

Mechanism of Action and Visualization

Signaling Pathway of Siramesine-Induced Cell Death

Siramesine acts as a lysosomotropic agent, accumulating in lysosomes and disrupting their function. This leads to a cascade of events, including the release of reactive oxygen species (ROS) and lysosomal proteases (cathepsins), which in turn destabilize mitochondria, ultimately resulting in a caspase-independent form of cell death.

G cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_mito Mitochondrion Siramesine Siramesine LMP Lysosomal Membrane Permeabilization (LMP) Siramesine->LMP Accumulation & disruption Cathepsin Cathepsin Release LMP->Cathepsin ROS ↑ Reactive Oxygen Species (ROS) LMP->ROS Mito_Destab Mitochondrial Destabilization Cathepsin->Mito_Destab Death Caspase-Independent Cell Death Mito_Destab->Death ROS->Mito_Destab G A 1. Cell Culture (e.g., WEHI-S, MCF-7) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomize Mice into Groups C->D E 5. Daily Oral Gavage (Siramesine or Vehicle) D->E F 6. Monitor Tumor Volume & Animal Health E->F G 7. Endpoint & Tumor Excision F->G After ~25 days H 8. Data Analysis G->H

References

Application Notes and Protocols: Siramesine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (B1662463) (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has garnered significant interest in neuroscience research.[1][2] Initially developed as a potential anxiolytic and antidepressant, its unique pharmacological profile has led to its investigation in a broader range of neurological and psychiatric conditions, including drug addiction and neurodegenerative diseases.[1][3] Siramesine's mechanism of action is complex, involving the modulation of various cellular processes, including glutamatergic and dopaminergic neurotransmission, lysosomal function, and autophagy.[3][4][5] This document provides detailed application notes and experimental protocols for the use of Siramesine in neuroscience research.

Physicochemical Properties and Binding Affinity

Siramesine, with the chemical name 1′-[4-[1-(4-fluorphenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4′-piperidine], is a piperidine (B6355638) analogue.[6] It exhibits high affinity and selectivity for the σ2 receptor.

Table 1: Binding Affinity of Siramesine

ReceptorBinding Affinity (Ki)SpeciesReference
Sigma-2 (σ2)0.12 nMRat[3]
Sigma-1 (σ1)17 nMRat[3]

Mechanism of Action in Neuroscience

Siramesine's effects in the central nervous system are multifaceted. As a σ2 receptor agonist, it influences several key signaling pathways and neurotransmitter systems. The σ2 receptor has been identified as the progesterone (B1679170) receptor membrane component 1 (PGRMC1).[3]

Modulation of Neurotransmitter Systems

In the context of drug addiction, Siramesine has been shown to decrease the presynaptic release probability of glutamate (B1630785) in the nucleus accumbens (NAc).[3] It also significantly reduces cocaine-evoked dopamine (B1211576) release in the striatum.[3][5] These actions are thought to underlie its ability to attenuate behaviors associated with drug reinforcement and reward.[3][5]

Lysosomal and Autophagic Regulation

Beyond its effects on neurotransmission, Siramesine is recognized as a lysosomotropic agent.[4][7] It accumulates in lysosomes, leading to an increase in lysosomal pH, lysosomal membrane permeabilization, and the release of cathepsins.[4][7][8] This disruption of lysosomal function can induce a form of caspase-independent cell death.[6][8] Furthermore, Siramesine is a potent inducer of autophagy, likely through the inhibition of the mTOR signaling pathway.[4][9][10]

Neuroprotection

Recent studies suggest a neuroprotective role for Siramesine. It has been shown to attenuate early brain injury after subarachnoid hemorrhage by activating the TMEM97/NPC1 pathway, which is involved in reducing oxidative stress and neuronal apoptosis.[11][12]

Key Applications in Neuroscience Research

  • Drug Addiction Models: Investigating the role of the σ2 receptor in the reinforcing and rewarding effects of drugs of abuse like cocaine.[3][5]

  • Animal Models of Depression and Anxiety: Although clinical trials in humans for anxiety were not successful, Siramesine has shown antidepressant-like effects in rodent models.[1]

  • Neurodegenerative Disease Models: Its ability to modulate autophagy and cholesterol homeostasis makes it a tool to study pathways implicated in diseases like Alzheimer's.[13]

  • Ischemic Brain Injury: Studying its neuroprotective effects in models of stroke and subarachnoid hemorrhage.[11][12]

  • Cancer Models: While not strictly a neuroscience application, its potent cytotoxic effects on cancer cells, including glioblastoma, are of significant interest.[6][8][14][15][16][17][18]

Data Presentation

Table 2: In Vivo Efficacy of Siramesine in a Cocaine-Induced Conditioned Place Preference (CPP) Model

Treatment GroupDose (mg/kg)Effect on CPP AcquisitionEffect on CPP ExpressionEffect on Cocaine-Primed ReinstatementReference
Siramesine0.1Attenuated--[3]
Siramesine0.3AttenuatedSignificantly ReducedCompletely Blocked[3]
Siramesine1Attenuated--[3]

Table 3: In Vitro Cytotoxicity of Siramesine in Glioblastoma Cell Lines (IC50 values after 48h treatment)

Cell LineIC50 (µM)Reference
U87-MG8.875[16]
U251-MG9.654[16]
T98G7.236[16]

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of Siramesine on cocaine-evoked dopamine release in the striatum of freely moving mice.

Materials:

  • Siramesine (dissolved in saline)

  • Cocaine hydrochloride (dissolved in saline)

  • Microdialysis probes

  • Stereotaxic apparatus

  • HPLC system with electrochemical detection

  • Male C57BL/6J mice (6 weeks or older)[3]

Procedure:

  • Surgically implant a guide cannula targeting the striatum (nucleus accumbens and caudate putamen) under anesthesia. Allow animals to recover for at least 48 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • Administer Siramesine (e.g., 0.3 mg/kg, i.p.) or vehicle (saline).

  • Continue collecting dialysate samples.

  • After a set pre-treatment time (e.g., 30 minutes post-Siramesine), administer cocaine (e.g., 15 mg/kg, i.p.).[5]

  • Continue collecting dialysate samples for at least 2 hours post-cocaine injection.

  • Analyze dopamine concentrations in the dialysates using HPLC-ED.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of Siramesine on glutamatergic neurotransmission in the nucleus accumbens (NAc).

Materials:

  • Siramesine (dissolved in ACSF with 0.001% Tween 80)[3]

  • ACSF (oxygenated with 95% O2/5% CO2)

  • Brain slice chamber

  • Vibratome

  • Patch-clamp amplifier and data acquisition system

  • Male C57BL/6J mice (4-6 weeks old)[3]

Procedure:

  • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated ACSF.

  • Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the NAc using a vibratome.

  • Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.

  • Transfer a single slice to the recording chamber and perfuse with oxygenated ACSF.

  • Perform whole-cell voltage-clamp recordings from medium spiny neurons in the NAc.

  • Record spontaneous excitatory postsynaptic currents (sEPSCs) to establish a baseline.

  • Bath-apply Siramesine (e.g., 1.75 µM) and continue recording sEPSCs.[3]

  • To confirm the glutamatergic nature of the currents, apply glutamate receptor antagonists (e.g., 20 µM DNQX and APV) at the end of the experiment.[3]

  • Analyze the frequency and amplitude of sEPSCs before and after Siramesine application.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Siramesine on cultured cells.

Materials:

  • Siramesine (dissolved in DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells (e.g., WEHI-S murine fibrosarcoma or MCF-7 human breast cancer cells) in a 96-well plate at a density of 24,000 cells/cm² and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of Siramesine (e.g., 1 to 50 µmol/L) for a specified duration (e.g., 24 hours).[6] Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 550 nm using a plate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

Siramesine_Mechanism_of_Action cluster_siramesine Siramesine cluster_receptor Receptor Interaction cluster_cellular_effects Cellular Effects cluster_outcomes Neuroscience Research Outcomes Siramesine Siramesine Sigma2R σ2 Receptor (PGRMC1/TMEM97) Siramesine->Sigma2R Agonist Lysosome Lysosomal Destabilization (↑ pH, LMP) Siramesine->Lysosome Lysosomotropic Agent Autophagy ↑ Autophagy (via mTOR inhibition) Siramesine->Autophagy Glutamate_Release ↓ Presynaptic Glutamate Release (NAc) Sigma2R->Glutamate_Release Dopamine_Release ↓ Cocaine-Evoked Dopamine Release (Striatum) Sigma2R->Dopamine_Release Neuroprotection ↑ Neuroprotection (TMEM97/NPC1 Pathway) Sigma2R->Neuroprotection Addiction Attenuation of Drug-Seeking Behavior Glutamate_Release->Addiction Dopamine_Release->Addiction Lysosome->Autophagy Neurodegeneration Modulation of Disease Pathways Autophagy->Neurodegeneration Ischemia Reduction of Neuronal Damage Neuroprotection->Ischemia

Caption: Siramesine's multifaceted mechanism of action in neuroscience.

In_Vivo_Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery (≥ 48 hours) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Baseline Sample Collection (aCSF Perfusion) Probe->Baseline Drug_Admin Administer Siramesine/Vehicle Baseline->Drug_Admin Cocaine_Admin Administer Cocaine Drug_Admin->Cocaine_Admin Post_Drug_Collection Post-Injection Sample Collection Cocaine_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis of Dopamine Post_Drug_Collection->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Siramesine_Autophagy_Pathway Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome Disrupts Function (↑ pH) mTORC1 mTORC1 Siramesine->mTORC1 Inhibits Autolysosome Autolysosome Lysosome->Autolysosome Autophagy_Induction Autophagy Induction (e.g., ULK1 Complex) mTORC1->Autophagy_Induction Inhibits Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Promotes Autophagosome->Autolysosome Fuses with Degradation Decreased Degradation Autolysosome->Degradation Leads to

Caption: Siramesine's dual effect on inducing and inhibiting autophagic flux.

References

Application Notes and Protocols: Experimental Design for Siramesine Hydrochloride Treatment in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] The inherent resistance of glioblastoma to conventional therapies, such as temozolomide (B1682018) (TMZ), necessitates the exploration of novel therapeutic agents.[1][3] Siramesine (B1662463) hydrochloride, a sigma-2 receptor ligand, has emerged as a promising anti-cancer agent with demonstrated efficacy against various cancer cell lines, including glioblastoma.[1][2][4] Initially developed for anxiety and depression, its potent anti-tumor properties are attributed to its ability to induce lysosomal membrane permeabilization, leading to a unique form of caspase-independent cell death.[1][4] Furthermore, Siramesine has been shown to induce autophagy and inhibit the STAT3-MGMT signaling pathway, thereby potentially sensitizing glioblastoma cells to chemotherapy.[1][3]

These application notes provide a comprehensive overview of the experimental design for evaluating the therapeutic potential of Siramesine hydrochloride in glioblastoma, detailing its mechanism of action and providing step-by-step protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its anti-glioblastoma effects through a multi-faceted mechanism:

  • Lysosomal Membrane Permeabilization: As a lysosomotropic agent, Siramesine accumulates in lysosomes, leading to their destabilization and the release of cathepsins into the cytoplasm. This triggers a caspase-independent cell death pathway.[1][4]

  • Induction of Autophagy: Siramesine has been observed to induce autophagy in glioblastoma cells. However, this autophagy appears to be a protective response, as its inhibition enhances Siramesine-induced cell death.[1][5]

  • Inhibition of STAT3-MGMT Signaling: Siramesine has been shown to bind to STAT3, inhibiting its phosphorylation and subsequently downregulating the expression of O6-methylguanine-DNA methyltransferase (MGMT).[1][3] MGMT is a key DNA repair enzyme that contributes to temozolomide resistance in glioblastoma.[1]

  • Induction of Oxidative Stress: The disruption of lysosomes and subsequent events can lead to increased production of reactive oxygen species (ROS), contributing to cellular damage and cell death.[4]

  • Synergistic Effects with Chemotherapy: By downregulating MGMT, Siramesine can sensitize glioblastoma cells to the cytotoxic effects of temozolomide, offering a potential combination therapy strategy.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineIC50 (µM) after 48hAssayReference
U87-MG8.875CCK-8[1]
U251-MG9.654CCK-8[1]
T98G7.236CCK-8[1]
A172~15-20WST-1[6]
ExperimentCell LinesSiramesine Concentration (µM)DurationKey FindingsReference
Cell ViabilityU87-MG, U251-MG, T98G0-10048hDose-dependent decrease in viability[1]
Migration AssayU87-MG, U251-MG5, 1012hSignificant inhibition of cell migration[1]
Clonogenic AssayU87-MG, U251-MG1, 2.5, 510 daysDose-dependent reduction in colony formation[1][7]
Autophagy AnalysisU87-MG, U251-MG503hIncreased LC3B-II and Beclin1 expression[1]
STAT3 PhosphorylationU87-MG, U251-MG1012-48hInhibition of STAT3(Y705) phosphorylation[1]
Combination with TMZU87-MG, U251-MG5 (Siramesine) + varying TMZ48hSynergistic inhibition of cell viability[1]

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 Siramesine This compound Lysosome Lysosome Siramesine->Lysosome Destabilizes JAK2 JAK2 Siramesine->JAK2 Inhibits Autophagy Autophagy Siramesine->Autophagy Induces Cathepsins Cathepsins Lysosome->Cathepsins Release ROS Reactive Oxygen Species (ROS) Lysosome->ROS Increased Production CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath ROS->CellDeath STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 MGMT MGMT pSTAT3->MGMT Upregulates

Caption: this compound signaling pathways in glioblastoma.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Glioblastoma Cell Lines (U87-MG, U251-MG, etc.) Treatment Siramesine Treatment (Dose & Time Course) CellCulture->Treatment Viability Cell Viability Assays (CCK-8, WST-1) Treatment->Viability Migration Migration/Invasion Assays (Wound Healing) Treatment->Migration Apoptosis Cell Death Analysis (Flow Cytometry, Western Blot) Treatment->Apoptosis Autophagy Autophagy Assays (Western Blot for LC3B) Treatment->Autophagy Signaling Signaling Pathway Analysis (Western Blot for p-STAT3) Treatment->Signaling Xenograft Orthotopic Xenograft Model (Nude Mice) InVivoTreatment Siramesine Administration (e.g., i.p.) Xenograft->InVivoTreatment TumorGrowth Tumor Volume Measurement InVivoTreatment->TumorGrowth Survival Survival Analysis InVivoTreatment->Survival IHC Immunohistochemistry (of tumor tissue) TumorGrowth->IHC

Caption: Experimental workflow for evaluating Siramesine in glioblastoma.

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, U251-MG, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 to 100 µM.[1] A vehicle control (DMSO) should be included.

  • Replace the medium in the wells with the medium containing the different concentrations of Siramesine.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using a dose-response curve.

Wound Healing Assay

Objective: To assess the effect of Siramesine on the migratory capacity of glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[1]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing a non-lethal concentration of Siramesine (e.g., 5 or 10 µM) or vehicle control.[1]

  • Capture images of the wound at 0 hours and after 12 or 24 hours at the same position.[1]

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of Siramesine on the expression and phosphorylation of key signaling proteins (e.g., STAT3, p-STAT3, MGMT, LC3B).

Materials:

  • Glioblastoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Y705), anti-MGMT, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat glioblastoma cells with Siramesine at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

In Vivo Orthotopic Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Siramesine in a clinically relevant animal model of glioblastoma.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioblastoma cells (e.g., U87-MG)

  • Matrigel (optional)

  • This compound for injection

  • Stereotactic apparatus

  • Calipers

Protocol:

  • Harvest and resuspend U87-MG cells in PBS or a mixture with Matrigel.

  • Under anesthesia, stereotactically inject the cells into the striatum of the mice.

  • Allow tumors to establish for a set period (e.g., until they reach a certain size detectable by imaging or after a fixed number of days).[1]

  • Randomize the mice into treatment and control groups.

  • Administer Siramesine (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dosage.

  • Monitor tumor growth using calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).[1]

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

Conclusion

This compound presents a promising therapeutic strategy for glioblastoma by targeting multiple key pathways involved in tumor cell survival, proliferation, and drug resistance. The experimental protocols outlined in these application notes provide a robust framework for researchers to investigate and validate the anti-glioblastoma effects of Siramesine, both in vitro and in vivo. Further research into its mechanism of action and potential combination therapies is warranted to translate these preclinical findings into effective clinical applications for glioblastoma patients.

References

Troubleshooting & Optimization

Siramesine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siramesine (B1662463) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental usage of Siramesine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble up to 50 mM in DMSO.[1] Some sources indicate solubility in DMSO at concentrations ranging from 27.5 mg/mL (56 mM) to 98 mg/mL (199.57 mM).[3][4] For in vitro use, a stock solution of 10 mM in DMSO is commonly prepared.

Q2: Is this compound soluble in water or ethanol (B145695)?

A2: this compound is practically insoluble in water.[3] Its solubility in ethanol is limited, with sources indicating solubility at approximately 11 mg/mL.[3][5]

Q3: My this compound is not dissolving properly in DMSO. What could be the issue?

A3: Several factors can affect the dissolution of this compound in DMSO:

  • Purity of DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[3][6] It is crucial to use fresh, anhydrous DMSO.

  • Temperature: Gentle warming or sonication can aid in the dissolution process.[4][6]

  • Compound Hydration State: this compound can exist as an anhydrate or a monohydrate. These forms can have different dissolution behaviors, especially in aqueous environments.[7]

Q4: I observed precipitation when diluting my DMSO stock solution with aqueous media for my cell-based assay. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue with compounds that are poorly soluble in water. Here are some strategies to mitigate this:

  • Lower the Final Concentration: Ensure the final concentration in your aqueous medium is below the solubility limit.

  • Use a Surfactant or Co-solvent: For in vivo preparations, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability in aqueous solutions.[2][4][6]

  • Sequential Addition of Solvents: When preparing formulations with multiple components, add the solvents sequentially and ensure the solution is clear before adding the next solvent.[4][6]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 1 year).[3] For short-term storage, -20°C is suitable for up to 1 month.[3][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving in DMSO 1. DMSO has absorbed moisture.[3][6] 2. Compound is at a high concentration.1. Use fresh, anhydrous DMSO. 2. Gently warm the solution or use sonication to aid dissolution.[4][6]
Precipitation in Aqueous Media The final concentration exceeds the aqueous solubility limit of this compound.1. Reduce the final concentration of the compound in the aqueous medium. 2. For in vivo studies, consider using a formulation with co-solvents and surfactants.[2][4][6]
Inconsistent Experimental Results 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution.1. Aliquot and store stock solutions at -80°C for long-term use.[3] 2. Ensure the compound is fully dissolved before use. Visually inspect for any precipitate.

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO ≥ 42 - 98≥ 85.53 - 199.57[3][6]
50101.82[2]
27.556[4]
Ethanol 11~22.4[3]
≥ 8.94≥ 18.2[5]
Water InsolubleInsoluble[3]

Molecular Weight of this compound: 491.04 g/mol [1][5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.91 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO.

  • Dissolution: Vortex the solution to mix. If necessary, gently warm the vial or use a sonicator until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.[3][6]

Preparation of an In Vivo Formulation (Example)

This protocol is an example and may require optimization for your specific experimental needs.

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[2]

  • Sequential Addition:

    • To prepare a 1 mg/mL final solution, take 20 µL of the 50 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 530 µL of ddH₂O to bring the final volume to 1 mL.[2]

  • Use Immediately: It is recommended to use the freshly prepared mixed solution immediately for optimal results.[2]

Signaling Pathways and Experimental Workflows

Siramesine_Signaling_Pathway Siramesine Siramesine (Sigma-2 Receptor Agonist) Sigma2R Sigma-2 Receptor (PGRMC1) Siramesine->Sigma2R Binds to Lysosomes Lysosomes Sigma2R->Lysosomes Induces Lysosomal Leakage Mitochondria Mitochondria Sigma2R->Mitochondria Causes Mitochondrial Destabilization mTORC1 mTORC1 Inhibition Sigma2R->mTORC1 Inhibits Caspases Caspase Activation Sigma2R->Caspases Activates ROS ↑ Reactive Oxygen Species (ROS) Lysosomes->ROS Mitochondria->ROS CellDeath Tumor Cell Death (Apoptosis & other mechanisms) ROS->CellDeath Autophagy Autophagy Induction mTORC1->Autophagy Autophagy->CellDeath Contributes to Caspases->CellDeath

Caption: Signaling pathway of Siramesine-induced cell death.

Troubleshooting_Workflow Start Start: Dissolving Siramesine HCl CheckSolvent Is the DMSO fresh and anhydrous? Start->CheckSolvent UseFreshDMSO Use fresh, anhydrous DMSO CheckSolvent->UseFreshDMSO No Dissolved Is the compound fully dissolved? CheckSolvent->Dissolved Yes UseFreshDMSO->Dissolved AidDissolution Apply gentle heat or sonication Dissolved->AidDissolution No Dilution Diluting stock solution in aqueous buffer Dissolved->Dilution Yes AidDissolution->Dissolved Precipitation Does precipitation occur? Dilution->Precipitation LowerConc Lower the final concentration Precipitation->LowerConc Yes Success Solution is ready for experiment Precipitation->Success No LowerConc->Precipitation UseFormulation Consider using a co-solvent/surfactant formulation LowerConc->UseFormulation Failure Consult further resources or manufacturer LowerConc->Failure If still precipitates UseFormulation->Precipitation UseFormulation->Failure If still precipitates

Caption: Troubleshooting workflow for Siramesine HCl dissolution.

References

Technical Support Center: Off-Target Effects of Siramesine Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Siramesine (B1662463) hydrochloride in cellular assays. The information addresses common issues and unexpected results arising from the compound's off-target effects.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity with Siramesine hydrochloride at concentrations where our primary target is not expected to be inhibited. What are the likely off-target mechanisms?

A1: this compound is known to induce cytotoxicity through several off-target mechanisms, even at low micromolar concentrations. The primary off-target effects include:

  • Lysosomal Membrane Permeabilization (LMP): As a lysosomotropic agent, Siramesine accumulates in lysosomes, leading to their destabilization and the release of cathepsins into the cytosol, triggering cell death.[1][2][3][4]

  • Induction of Oxidative Stress: Siramesine is a potent inducer of reactive oxygen species (ROS), particularly lipid ROS.[1][5][6] This oxidative stress can lead to widespread cellular damage and apoptosis.

  • Mitochondrial Dysfunction: The compound can directly impact mitochondria, causing a loss of mitochondrial membrane potential (MMP), release of cytochrome c, and ultimately, caspase activation in some cell types.[7][8][9]

  • Inhibition of Cholesterol Transport: Siramesine can disrupt intracellular cholesterol trafficking, leading to its accumulation in lysosomes and contributing to cytotoxicity.[10][11]

Q2: Our experimental results show an accumulation of autophagosomes after Siramesine treatment. Is this indicative of autophagy-dependent cell death?

A2: Not necessarily. While Siramesine does induce the accumulation of autophagosomes, this is often considered a cytoprotective response rather than a direct cell death mechanism.[2][12] Siramesine can inhibit the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux.[2] This blockage, combined with the activation of autophagy signaling, leads to the observed accumulation. In fact, inhibiting autophagosome formation has been shown to sensitize cancer cells to Siramesine-induced cytotoxicity.[2][12]

Q3: We are seeing conflicting results regarding caspase activation in our cell line treated with Siramesine. Is Siramesine-induced cell death caspase-dependent or -independent?

A3: The dependency on caspases for Siramesine-induced cell death appears to be cell-type specific. Several studies have reported caspase-independent cell death, often linked to lysosomal membrane permeabilization and the release of cathepsins.[5][6] However, other reports have demonstrated caspase activation, particularly in cell lines where mitochondrial-mediated apoptosis is the predominant pathway.[7][9][13][14] It is crucial to assess markers for both caspase-dependent and -independent pathways in your specific experimental model.

Q4: Can this compound affect signaling pathways unrelated to its primary target?

A4: Yes, Siramesine has been shown to modulate signaling pathways beyond its interaction with sigma-2 receptors. A notable example is the inhibition of the STAT3 signaling pathway. Siramesine can directly bind to STAT3, preventing its phosphorylation at Tyr705 and subsequent nuclear translocation.[3] This leads to the downregulation of STAT3 target genes, such as the DNA repair enzyme MGMT.[3]

Troubleshooting Guides

Issue 1: High background cell death in control (vehicle-treated) groups.

  • Possible Cause: Solvent toxicity. This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.

  • Troubleshooting Step:

    • Determine the final concentration of DMSO in your culture medium.

    • Run a vehicle control with the same concentration of DMSO but without Siramesine to assess solvent toxicity.

    • If toxicity is observed, reduce the final DMSO concentration to a non-toxic level (typically below 0.5%). This may require preparing a more concentrated stock of Siramesine.

Issue 2: Inconsistent IC50 values for cell viability across experiments.

  • Possible Cause 1: Cell density. The cytotoxic effects of Siramesine can be influenced by cell density.

  • Troubleshooting Step 1: Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause 2: Assay timing. The kinetics of Siramesine-induced cell death can vary.

  • Troubleshooting Step 2: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and the concentrations of Siramesine being tested.

  • Possible Cause 3: Off-target effects masking the intended target's inhibition.

  • Troubleshooting Step 3: Consider using inhibitors of off-target pathways (e.g., the antioxidant α-tocopherol for ROS-mediated effects) to dissect the specific mechanism of cell death.[1][5]

Issue 3: Unexpected changes in cellular metabolism or lipid droplet formation.

  • Possible Cause: Disruption of cholesterol homeostasis. Siramesine is known to interfere with intracellular cholesterol transport.[10]

  • Troubleshooting Step:

    • Stain cells with a fluorescent dye that visualizes neutral lipids (e.g., BODIPY) or cholesterol (e.g., Filipin) to assess lipid accumulation.

    • Consider co-treatment with agents that modulate cholesterol levels, such as β-cyclodextrin, to determine if this rescues the observed phenotype.[11]

Quantitative Data Summary

Table 1: Binding Affinity of this compound for Various Receptors

ReceptorIC50 (nM)
Sigma-20.12
Sigma-117
5-HT1A2000 - 21000
D2800
α1330

Data sourced from MedChemExpress.[15]

Table 2: IC50 Values of this compound for Cell Viability in Glioblastoma Cell Lines (48h treatment)

Cell LineIC50 (µM)
U87-MG8.875
U251-MG9.654
T98G7.236

Data sourced from a study on glioblastoma cells.[3]

Experimental Protocols

Protocol 1: Assessment of Lysosomal Membrane Permeabilization (LMP)

  • Cell Treatment: Plate cells in a suitable format (e.g., 12-well plate) and treat with this compound at the desired concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Staining: After treatment, incubate the cells with 50 nM LysoTracker Red for 30 minutes at 37°C.[1]

  • Analysis: Quantify LMP by flow cytometry. A loss of LysoTracker Red fluorescence indicates disruption of the lysosomal membrane.[1]

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat cells with this compound as described above.

  • Staining: Following treatment, incubate the cells with 50 nM dihydroethidium (B1670597) (DHE) for 30 minutes at 37°C.[1]

  • Analysis: Analyze the cells by flow cytometry. An increase in fluorescence indicates an increase in ROS levels.[1]

Protocol 3: Analysis of Mitochondrial Membrane Potential (MMP)

  • Cell Treatment: Treat cells with this compound.

  • Staining: After treatment, stain the cells with 25 nM tetramethylrhodamine, methyl ester (TMRM) for 30 minutes at 37°C.[1]

  • Analysis: Measure the fluorescence intensity by flow cytometry. A decrease in TMRM fluorescence is indicative of a loss of MMP.[1]

Protocol 4: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.[16]

Visualizations

Siramesine_Off_Target_Signaling cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Siramesine Siramesine hydrochloride Lysosome Lysosome Accumulation Siramesine->Lysosome Mitochondrion Mitochondrial Destabilization Siramesine->Mitochondrion Directly? ROS ROS Production (Lipid ROS) Siramesine->ROS STAT3 STAT3 Inhibition Siramesine->STAT3 LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Cell Death Cathepsins->CellDeath MMP Loss of MMP Mitochondrion->MMP CytochromeC Cytochrome C Release MMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases ROS->LMP contributes to ROS->Mitochondrion Caspases->CellDeath

Caption: Overview of Siramesine's off-target signaling pathways.

Experimental_Workflow_Troubleshooting Start Start: Inconsistent Cytotoxicity Results CheckDensity 1. Standardize Cell Seeding Density Start->CheckDensity TimeCourse 2. Perform Time-Course Experiment CheckDensity->TimeCourse InvestigateMechanism 3. Investigate Off-Target Mechanisms TimeCourse->InvestigateMechanism ROS_Assay ROS Assay (DHE) InvestigateMechanism->ROS_Assay LMP_Assay LMP Assay (LysoTracker) InvestigateMechanism->LMP_Assay MMP_Assay MMP Assay (TMRM) InvestigateMechanism->MMP_Assay UseInhibitors 4. Use Pathway Inhibitors (e.g., α-tocopherol) ROS_Assay->UseInhibitors LMP_Assay->UseInhibitors MMP_Assay->UseInhibitors Conclusion Conclusion: Identify Dominant Off-Target Effect UseInhibitors->Conclusion

Caption: Troubleshooting workflow for inconsistent cytotoxicity data.

References

Technical Support Center: Optimizing Siramesine Concentration for Cancer Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Siramesine (B1662463), a potent inducer of cancer cell death. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing Siramesine in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize Siramesine concentration for maximum cancer cell death in your specific cancer model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Siramesine in inducing cancer cell death?

A1: Siramesine is characterized as a lysosomotropic agent that induces a caspase-independent form of programmed cell death.[1][2] Its primary mechanism involves the destabilization of lysosomes. As an amphiphilic amine, Siramesine accumulates in lysosomes, leading to an increase in lysosomal pH and subsequent lysosomal membrane permeabilization (LMP).[3] This disruption causes the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytosol.[4][5] This cascade of events triggers a significant increase in reactive oxygen species (ROS), leading to oxidative stress and mitochondrial destabilization, ultimately resulting in cell death.[1][2][4] Some studies also suggest that Siramesine can directly impact mitochondria, causing a rapid loss of mitochondrial membrane potential.[6][7]

Q2: What is a typical effective concentration range for Siramesine in in vitro cancer cell line studies?

A2: The effective concentration of Siramesine is highly dependent on the specific cancer cell line. However, most studies report significant cell death in the micromolar (µM) range. For many cell lines, concentrations between 5 µM and 50 µM are effective.[1][4] For instance, IC50 values (the concentration required to inhibit the growth of 50% of cells) for glioblastoma cell lines U87-MG, U251-MG, and T98G after 48 hours of treatment were found to be 8.875 µM, 9.654 µM, and 7.236 µM, respectively.[8] In prostate cancer cell lines, the LC50 (the concentration required to kill 50% of cells) was determined to be 20 µM for PC3, 35 µM for DU145, and 40 µM for LNCaP cells.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q3: I am observing minimal or no cell death. What are the possible reasons?

A3: There are several potential reasons for a lack of efficacy:

  • Sub-optimal Concentration: The concentration of Siramesine may be too low for your specific cell line. We recommend performing a dose-response curve (e.g., from 1 µM to 100 µM) to determine the IC50/LC50 value.

  • Incorrect Drug Preparation: Siramesine is typically dissolved in DMSO.[6] Ensure your stock solution is prepared correctly and has not degraded. See the "Experimental Protocols" section for details on solution preparation.

  • Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to Siramesine. The expression levels of the sigma-2 receptor, a target of Siramesine, can vary between cell lines and may influence sensitivity.[1][2]

  • Short Incubation Time: The cytotoxic effects of Siramesine may require a sufficient incubation period. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[9]

Q4: How should I prepare Siramesine for my experiments? I'm concerned about solubility.

A4: Siramesine hydrochloride can be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 20 mM.[6] This stock solution should then be diluted in your complete cell culture medium to the desired final working concentrations. It is important to note that some amino acids in cell culture media can have poor solubility, which can be a general challenge in media preparation.[10] When preparing your final dilutions of Siramesine in media, ensure thorough mixing. The final concentration of DMSO in your culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: Can Siramesine be used in combination with other anti-cancer agents?

A5: Yes, studies have shown that Siramesine can act synergistically with other anti-cancer drugs. For example, it has been shown to enhance the efficacy of the tyrosine kinase inhibitor lapatinib (B449) in prostate and glioblastoma cancer cells.[4][11] It has also been investigated in combination with the chemotherapeutic agent temozolomide (B1682018) (TMZ) for glioblastoma, where it was found to synergistically inhibit cell viability.[8] Combining Siramesine with other agents can be a promising strategy to overcome drug resistance and enhance therapeutic outcomes.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with Siramesine.

Issue Possible Cause Troubleshooting Steps
High variability between replicates Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding Siramesine. Avoid using the outer wells of the plate, as they are more prone to evaporation.
Unexpected cell morphology changes at low concentrations Siramesine can induce changes in cellular morphology, such as cell shrinkage and the appearance of vesicular structures, even at concentrations that do not immediately induce widespread cell death.[12]Document these morphological changes with microscopy. These can be early indicators of a cellular response to the compound.
Discrepancy between viability assays (e.g., MTT vs. Trypan Blue) Different assays measure different aspects of cell health. MTT assays measure metabolic activity, which may decrease before cell membrane integrity is lost (measured by Trypan Blue).Use multiple assays to assess cell viability and death. For example, combine a metabolic assay with a dye exclusion assay or an apoptosis/necrosis assay (e.g., Annexin V/PI staining).
Siramesine appears to induce autophagy Siramesine has been shown to induce the accumulation of autophagosomes.[3][8] This can be a cytoprotective response in some cases.[3]To investigate the role of autophagy, you can co-treat cells with Siramesine and autophagy inhibitors (e.g., chloroquine (B1663885) or 3-methyladenine) and assess the impact on cell viability.

Data Presentation

Table 1: Effective Concentrations and LC50/IC50 Values of Siramesine in Various Cancer Cell Lines

Cell LineCancer TypeParameterConcentration (µM)Treatment DurationReference
PC3Prostate CancerLC502024 hours[4]
DU145Prostate CancerLC503524 hours[4]
LNCaPProstate CancerLC504024 hours[4]
U87-MGGlioblastomaIC508.87548 hours[8]
U251-MGGlioblastomaIC509.65448 hours[8]
T98GGlioblastomaIC507.23648 hours[8]
WEHI-SFibrosarcoma-522 hours[1]
MCF-7Breast Cancer-1-5024 hours[1]
VariousEpithelial, Neuroblastoma, GlioblastomaSignificant Cell Death20-308 hours[13]

Experimental Protocols

1. Protocol for Determining the Optimal Concentration of Siramesine using a Cell Viability Assay (e.g., MTT Assay)

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Siramesine Preparation: Prepare a 20 mM stock solution of Siramesine in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Siramesine. Include wells with the vehicle control and untreated cells.

    • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

2. Protocol for Assessing Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Siramesine

    • Acridine Orange (AO) staining solution

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Culture your cells on glass coverslips or in appropriate culture plates and treat them with the desired concentration of Siramesine and a vehicle control for a specific time (e.g., 4 hours).

    • Staining: Incubate the cells with Acridine Orange solution (e.g., 5 µg/mL in complete medium) for 15-30 minutes at 37°C.

    • Washing: Wash the cells with phosphate-buffered saline (PBS).

    • Imaging/Analysis:

      • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red, while the cytoplasm and nucleus show green fluorescence. LMP is indicated by a decrease in red fluorescence and a corresponding increase in green fluorescence throughout the cell.

      • Flow Cytometry: Analyze the cells using a flow cytometer. A decrease in the intensity of red fluorescence (e.g., in the FL3 channel) indicates LMP.

Mandatory Visualizations

Siramesine_Signaling_Pathway Siramesine Siramesine Sigma2R Sigma-2 Receptor Siramesine->Sigma2R Binds to Lysosome Lysosome Siramesine->Lysosome Accumulates in LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins ROS Increased Reactive Oxygen Species (ROS) Cathepsins->ROS Leads to CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath Contributes to Mitochondria Mitochondrial Destabilization ROS->Mitochondria Damages Mitochondria->CellDeath Initiates

Caption: Siramesine-induced cell death pathway.

Experimental_Workflow Start Start: Select Cancer Cell Line DoseResponse 1. Dose-Response Experiment (e.g., 0.1-100 µM Siramesine) Start->DoseResponse DetermineIC50 2. Determine IC50/LC50 (e.g., 24, 48, 72h) DoseResponse->DetermineIC50 MechanismAssays 3. Mechanistic Assays at IC50 (LMP, ROS, Mitochondrial Potential) DetermineIC50->MechanismAssays DataAnalysis 4. Data Analysis and Interpretation MechanismAssays->DataAnalysis Optimization 5. Optimization for Specific Experimental Goals DataAnalysis->Optimization

Caption: Workflow for optimizing Siramesine concentration.

Troubleshooting_Guide Start Issue: No or Low Cell Death CheckConc Is the concentration range appropriate for your cell line? Start->CheckConc Start Here IncreaseConc Action: Perform a broad dose-response (1-100 µM) CheckConc->IncreaseConc No CheckTime Is the incubation time sufficient? CheckConc->CheckTime Yes IncreaseTime Action: Perform a time-course experiment CheckTime->IncreaseTime No CheckSolubility Is the Siramesine stock prepared and stored correctly? CheckTime->CheckSolubility Yes PrepareNew Action: Prepare fresh Siramesine stock in DMSO CheckSolubility->PrepareNew No ConsiderResistance Consider inherent cell line resistance CheckSolubility->ConsiderResistance Yes

Caption: Troubleshooting low Siramesine efficacy.

References

Troubleshooting Siramesine-induced cytotoxicity variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with siramesine (B1662463). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, helping to mitigate variability and ensure reliable results.

Troubleshooting Guide

This guide addresses common problems encountered during siramesine cytotoxicity experiments, offering potential causes and solutions.

Issue 1: Inconsistent IC50 values for siramesine between experiments.

  • Potential Cause 1: Cell Density. The cytotoxic effect of siramesine can be dependent on cell seeding density.[1] Lower cell densities may show increased sensitivity to the compound.

    • Solution: Precisely control and document the cell seeding density for each experiment. Ensure a homogenous cell suspension during plating by gently pipetting or swirling the suspension frequently.[2] It is crucial to determine the optimal cell seeding density for your specific cell line and assay duration.[3]

  • Potential Cause 2: Cell Line Instability. Cancer cell lines can evolve genetically over time and with serial passaging, leading to significant variations in drug response.[4][5]

    • Solution: Use cell lines from a reputable cell bank and maintain a low passage number for your working stock. Periodically characterize your cell line to ensure consistency. Consider using a tool like Cell STRAINER to benchmark your models.[4]

  • Potential Cause 3: Variability in Experimental Conditions. Minor differences in incubation time, media formulation (especially serum percentage), or temperature can influence IC50 values.[6]

    • Solution: Standardize all experimental parameters. Use the same lot of media and serum for a set of experiments. Ensure your incubator is properly calibrated for temperature and CO2 levels.

  • Potential Cause 4: Compound Solubility. Siramesine, often dissolved in DMSO, may precipitate at higher concentrations or if not properly mixed into the culture media.[3]

    • Solution: Ensure siramesine is fully dissolved in the stock solution. When diluting into culture media, vortex or mix thoroughly. Visually inspect for any precipitation. Keep the final DMSO concentration consistent and low (typically ≤0.5%) across all wells, including controls.[7]

Issue 2: High variability between replicate wells in a single experiment.

  • Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting of cells, siramesine, or assay reagents is a common source of variability.[2]

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate where possible. Be consistent with your pipetting technique, including speed and depth.[3]

  • Potential Cause 2: Uneven Cell Seeding. As mentioned above, an unequal number of cells dispensed into each well will lead to variable results.[2]

    • Solution: Maintain a homogenous cell suspension throughout the plating process. For adherent cells, ensure they have attached evenly before adding the compound.

  • Potential Cause 3: Edge Effects. Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[8]

    • Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate.[3]

Issue 3: Unexpectedly low or no cytotoxicity observed.

  • Potential Cause 1: Sub-optimal Cell Health. Cells that are not in the exponential growth phase or have low viability may be less susceptible to siramesine.[2]

    • Solution: Use cells that are healthy, in the exponential growth phase, and have high viability (ideally >95%).

  • Potential Cause 2: Incorrect Drug Concentration. Errors in calculating serial dilutions can lead to inaccurate final concentrations.[2]

    • Solution: Double-check all calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration range for your cell line.[7]

  • Potential Cause 3: Assay Interference. The chosen cytotoxicity assay may not be compatible with siramesine or the experimental conditions.

    • Solution: Consider using an alternative cytotoxicity assay to confirm your results. For example, if you are using an MTT assay (which measures metabolic activity), you could confirm with an LDH assay (which measures membrane integrity).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for siramesine-induced cytotoxicity?

Siramesine is a sigma-2 (σ2) receptor ligand that induces a caspase-independent form of programmed cell death.[1][9][10] Its cytotoxic effects are primarily mediated through the induction of lysosomal membrane permeabilization (LMP) and the generation of reactive oxygen species (ROS).[1][9][10][11] This leads to the release of cathepsins from the lysosome into the cytosol, triggering cell death.[1] Some studies also suggest that siramesine can cause destabilization of mitochondria.[12][13]

Q2: How does siramesine's effect vary across different cancer cell lines?

The sensitivity to siramesine can vary significantly between different cancer cell lines. This is reflected in the wide range of reported half-maximal inhibitory concentration (IC50) values.[1][14][15] This variability can be attributed to differences in the expression of σ2 receptors, lysosomal content, and cellular antioxidant capacity.

Q3: What are the recommended positive and negative controls for a siramesine cytotoxicity experiment?

  • Negative Control: Cells treated with the vehicle (e.g., DMSO at the same final concentration as the highest siramesine dose) to control for any solvent-induced cytotoxicity.

  • Positive Control: A well-characterized cytotoxic agent known to induce cell death in your chosen cell line. For caspase-independent cell death, a compound like H2O2 could be used to induce oxidative stress.[1]

  • Untreated Control: Cells that are not exposed to any treatment, representing 100% viability.

Q4: What is the optimal concentration range and incubation time for siramesine treatment?

The optimal concentration and incubation time are highly dependent on the cell line. Siramesine has been shown to induce cell death at concentrations ranging from the low micromolar to double-digit micromolar range.[1][12][14] Incubation times can range from a few hours to 48 hours or more.[1][12] It is essential to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q5: Can antioxidants or other inhibitors block siramesine-induced cell death?

Yes, certain antioxidants have been shown to inhibit siramesine-induced cytotoxicity. Specifically, lipid-soluble antioxidants like α-tocopherol (Vitamin E) can effectively block cell death, suggesting a critical role for lipid peroxidation in the process.[1][9][10][12] Conversely, pan-caspase inhibitors like zVAD-fmk do not protect against siramesine-induced cell death, confirming its caspase-independent nature.[1][16]

Data Presentation

Table 1: Reported IC50 Values of Siramesine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)AssayReference
U87-MGGlioblastoma8.87548CCK-8[14]
U251-MGGlioblastoma9.65448CCK-8[14]
T98GGlioblastoma7.23648CCK-8[14]
WEHI-SMurine Fibrosarcoma~524MTT[1]
MCF-7Human Breast Cancer~824MTT[1]
PC3Prostate CancerLC50 = 3524Trypan Blue[17]
LNCaPProstate CancerLC50 = 4024Trypan Blue[17]

Note: IC50 and LC50 values can vary significantly based on the specific experimental conditions as outlined in the troubleshooting guide. This table should be used as a reference, and it is recommended to determine the IC50 empirically for your specific cell line and conditions.

Experimental Protocols

1. Protocol: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of siramesine in culture medium. Remove the old medium from the wells and add the siramesine-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Protocol: Lysosomal Membrane Permeabilization (LMP) Assay using LysoTracker

  • Cell Treatment: Seed cells on glass coverslips or in a multi-well plate suitable for microscopy or flow cytometry. Treat with siramesine at the desired concentration and for the appropriate time.

  • LysoTracker Staining: During the last 15-30 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-100 nM.[17]

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

  • Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope. A decrease in the punctate lysosomal staining and an increase in diffuse cytoplasmic fluorescence indicate LMP.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. A decrease in the fluorescence intensity of the cell population indicates LMP.[17]

3. Protocol: Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)

  • Cell Treatment: Treat cells with siramesine as described for the cytotoxicity assay.

  • DHE Staining: Towards the end of the treatment period, add DHE to the culture medium at a final concentration of 2-10 µM and incubate for 15-30 minutes at 37°C, protected from light.[1][11][17]

  • Washing: Wash the cells with PBS.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. An increase in red fluorescence indicates the presence of superoxide.

    • Flow Cytometry: Harvest and resuspend the cells in PBS for analysis with a flow cytometer to quantify the increase in fluorescence intensity.[11][17]

Mandatory Visualization

Siramesine_Signaling_Pathway cluster_cell Cancer Cell Siramesine Siramesine Sigma2R Sigma-2 Receptor Siramesine->Sigma2R Binds Lysosome Lysosome Siramesine->Lysosome Directly Destabilizes (Lysosomotropic Detergent) Sigma2R->Lysosome Targets ROS ROS Generation Sigma2R->ROS Induces Lysosome->ROS LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Mitochondrion Mitochondrion Mitochondrion->ROS ROS->LMP Contributes to Mito_Destab Mitochondrial Destabilization ROS->Mito_Destab Causes Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->Mito_Destab Can trigger Cell_Death Caspase-Independent Cell Death Cathepsins->Cell_Death Executes Mito_Destab->Cell_Death Contributes to

Caption: Siramesine-induced cell death signaling pathway.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat cells with Siramesine adhere->treat prep_sira Prepare Siramesine serial dilutions prep_sira->treat incubate Incubate for defined period (e.g., 24h) treat->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent incubate2 Incubate (2-4h) add_reagent->incubate2 read_plate Read plate on microplate reader incubate2->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cytotoxicity assay.

Troubleshooting_Logic cluster_between Between Experiments cluster_within Within a Single Experiment issue Inconsistent Cytotoxicity Results cause1 Cell Density Variation? issue->cause1 cause2 Cell Line Instability? issue->cause2 cause3 Condition Changes? issue->cause3 cause4 Pipetting Errors? issue->cause4 cause5 Uneven Cell Seeding? issue->cause5 cause6 Edge Effects? issue->cause6 solution1 Standardize Seeding Density cause1->solution1 solution2 Use Low Passage Cells cause2->solution2 solution3 Standardize Protocols cause3->solution3 solution4 Calibrate Pipettes cause4->solution4 solution5 Ensure Homogenous Suspension cause5->solution5 solution6 Avoid Outer Wells cause6->solution6

Caption: Troubleshooting logic for inconsistent results.

References

How to minimize Siramesine hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Siramesine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: To ensure the stability of this compound stock solutions, it is crucial to use appropriate solvents and adhere to recommended storage temperatures. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents. For long-term storage, it is advisable to store solutions at -80°C, while for short-term storage, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][3][4]

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDurationRecommendations
DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2][3]
-80°CUp to 12 monthsPreferred for long-term storage.[4]
Ethanol-20°CUp to 1 monthEnsure the container is tightly sealed.
-80°CUp to 6 monthsUse anhydrous ethanol to minimize water content.

Q2: I observed precipitation in my aqueous solution of this compound. What could be the cause?

A2: this compound has very low solubility in water.[2] Furthermore, its stability in aqueous solutions is highly dependent on the pH. The hydrochloride salt is more stable in acidic conditions. In solutions with a pH around 6.4 or higher, the anhydrate form of this compound can convert to the free base, which is less soluble and may precipitate out of solution. The monohydrate form, however, may remain in a supersaturated state under these conditions.[5]

To avoid precipitation, it is recommended to:

  • Prepare aqueous solutions fresh for each experiment.

  • Maintain a slightly acidic pH (e.g., below 6.0) if the experimental conditions allow.

  • For in vivo studies, consider using a co-solvent formulation, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, and prepare it immediately before use.[4]

Troubleshooting Guides

Problem: My experimental results are inconsistent when using a this compound solution.

This guide will help you troubleshoot potential issues related to solution stability that may be causing inconsistent results.

G Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_prep Was the solution freshly prepared? start->check_prep check_storage How was the stock solution stored? check_prep->check_storage Yes fresh_prep Recommendation: Prepare fresh aqueous solutions for each experiment. check_prep->fresh_prep No check_ph What is the pH of the aqueous solution? check_storage->check_ph Properly storage_protocol Follow recommended storage: -20°C (short-term) or -80°C (long-term) in tightly sealed aliquots. check_storage->storage_protocol Improperly check_light Was the solution protected from light? check_ph->check_light Acidic adjust_ph Recommendation: Maintain a slightly acidic pH if possible. check_ph->adjust_ph Neutral or Basic protect_light Recommendation: Store and handle the solution in amber vials or protect from light. check_light->protect_light No degradation_possible Chemical degradation may have occurred. check_light->degradation_possible Yes perform_analysis Perform analytical testing (e.g., HPLC) to assess purity. degradation_possible->perform_analysis

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

G Forced Degradation Experimental Workflow start Prepare Siramesine HCl solution (e.g., in Acetonitrile:Water 1:1) stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (UV/Vis light) stress_conditions->photolysis thermal Thermal (Heat) stress_conditions->thermal analysis Analyze samples at time points (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis characterization Characterize Degradation Products (MS, NMR) analysis->characterization G Hypothetical Degradation Pathways siramesine This compound oxidation Oxidation siramesine->oxidation hydrolysis Hydrolysis (Acidic) siramesine->hydrolysis oxidized_indole Oxidized Indole Derivatives oxidation->oxidized_indole ring_opened Ring-Opened Spiro System hydrolysis->ring_opened G Siramesine Signaling Pathway siramesine Siramesine sigma2 Sigma-2 Receptor siramesine->sigma2 mitochondria Mitochondrial Destabilization sigma2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Avoiding Siramesine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Siramesine precipitation in cell culture media.

Troubleshooting Guide: Avoiding Siramesine Precipitation

Precipitation of Siramesine in your cell culture experiments can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the compound. The following guide outlines potential causes of precipitation and provides solutions to mitigate this issue.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved Siramesine in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?

Answer: This rapid precipitation, often termed "crashing out," is a common challenge when introducing a hydrophobic compound dissolved in an organic solvent like DMSO into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to become insoluble.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of Siramesine in the media exceeds its solubility limit in the aqueous environment.Decrease the final working concentration of Siramesine. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding the concentrated DMSO stock solution too quickly or in a large volume to the media creates localized high concentrations of Siramesine, leading to immediate precipitation.Perform a serial dilution of the Siramesine stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds, including Siramesine, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media when preparing your final dilutions.
High DMSO Concentration in Final Solution While Siramesine is soluble in DMSO, high final concentrations of DMSO in the culture media can be toxic to cells and may still not prevent precipitation of the compound itself when diluted.Aim to keep the final DMSO concentration in your cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity and precipitation issues. One study noted that the final DMSO concentration in their cell cultures did not exceed 2%[1].

Issue 2: Delayed Precipitation After Incubation

Question: The media containing Siramesine appeared clear initially, but after several hours in the incubator, I noticed a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time or interactions between Siramesine and media components.

Potential CauseExplanationRecommended Solution
pH Shift The CO2 environment in an incubator can lower the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. Use fresh media for your experiments.
Interaction with Media Components Siramesine may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.[2]If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line allows. You can also test the solubility of Siramesine in different basal media formulations.
Media Evaporation In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including Siramesine, potentially exceeding its solubility limit.Use culture plates with low-evaporation lids, ensure proper humidification of the incubator, or consider sealing plates with a gas-permeable membrane for extended experiments.
Temperature Fluctuations Repeatedly removing the culture vessel from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time your culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated stage or an integrated incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Siramesine stock solutions?

A1: DMSO is the most commonly used solvent for preparing Siramesine stock solutions.[1][3][4][5] It is recommended to prepare a high-concentration stock solution (e.g., 20 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]

Q2: What are the typical effective concentrations of Siramesine in cell culture?

A2: The effective concentration of Siramesine can vary depending on the cell line and the experimental endpoint. IC50 values are often in the low micromolar range. For example, IC50 values for glioblastoma cell lines U87-MG, U251-MG, and T98G were reported as 8.875 µM, 9.654 µM, and 7.236 µM, respectively.[7] In other studies, concentrations ranging from 0-50µM have been used to induce cell death in various cell lines.[6][8]

Q3: Can I filter the media to remove the Siramesine precipitate?

A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration, compromising the validity of your experimental results. It is better to prevent precipitation in the first place by following the recommendations in the troubleshooting guide.

Q4: Does the presence of serum in the media help prevent Siramesine precipitation?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution. However, this effect is limited. At high concentrations, Siramesine may still precipitate even in the presence of serum. Additionally, interactions with serum proteins can sometimes lead to the formation of insoluble complexes. If you suspect serum-related issues, consider reducing the serum concentration or using a serum-free formulation.

Q5: Should I sonicate or heat the media to redissolve precipitated Siramesine?

A5: While gentle warming of the stock solution in DMSO can aid dissolution, heating the cell culture medium containing Siramesine is generally not advised as it can degrade sensitive media components and potentially affect cell viability. Sonication of the final diluted solution may help in some cases but should be used with caution as it can also damage media components and may not provide a stable solution. The best approach is to optimize the dilution protocol to prevent precipitation from occurring.

Quantitative Data Summary

Table 1: Siramesine Solubility and Stock Solution Preparation

ParameterValue/RecommendationSource(s)
Primary Solvent Dimethyl Sulfoxide (DMSO)[1][3][4][5]
Stock Concentration 20 mM in 100% DMSO[1]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[6]
Final DMSO Concentration in Media Keep below 0.5% (ideally <0.1%)General Recommendation

Table 2: Reported Effective Concentrations of Siramesine in Cell Culture

Cell LineEffectConcentration RangeSource(s)
Glioblastoma (U87-MG, U251-MG, T98G)IC50 (Cell Viability)7.2 - 9.7 µM[7]
Various (HaCaT, Hsc-4, HeLa, MCF-7, SH-SY5Y, U-87MG)Induction of Cell Death0 - 50 µM[6][8]
Prostate Cancer (PC3, DU145, LNCaP)LC50 (Cell Death)20 - 40 µM
WEHI-S and MCF-7Antiproliferative Effects1 - 50 µmol/L

Experimental Protocols

Protocol 1: Preparation of Siramesine Working Solutions in Cell Culture Media

Objective: To prepare a series of Siramesine dilutions in cell culture media while minimizing the risk of precipitation.

Materials:

  • Siramesine powder

  • Anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve Siramesine powder in 100% DMSO to create a 20 mM stock solution.[1]

    • Ensure complete dissolution by vortexing. Gentle warming at 37°C can be applied if necessary.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • To minimize pipetting errors and reduce the final DMSO concentration, you can prepare an intermediate dilution of your stock solution in DMSO or in pre-warmed media.

  • Prepare Final Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • For your highest desired concentration, add the appropriate volume of the Siramesine stock solution to the pre-warmed medium. Crucially, add the stock solution dropwise to the vortexing or swirling media to ensure rapid dispersion.

    • For example, to prepare a 20 µM solution from a 20 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).

    • Perform serial dilutions from your highest concentration to obtain the other desired concentrations. Use pre-warmed media for all dilution steps.

  • Visual Inspection:

    • After preparation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

Protocol 2: Solubility Assessment of Siramesine in Cell Culture Media

Objective: To determine the maximum soluble concentration of Siramesine in a specific cell culture medium.

Materials:

  • Siramesine-DMSO stock solution (e.g., 20 mM)

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a Range of Concentrations:

    • In a series of sterile tubes or wells, prepare a range of Siramesine concentrations in your pre-warmed cell culture medium, bracketing your intended experimental concentrations.

    • Ensure the final DMSO concentration is consistent across all samples and the vehicle control.

  • Incubation:

    • Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.

  • Observation:

    • At various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours), visually inspect each dilution for signs of precipitation.

    • For a more sensitive assessment, transfer a small aliquot to a microscope slide and examine for crystalline structures.

  • Determination of Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration under those conditions.

Visualizations

Siramesine_Precipitation_Workflow Workflow to Avoid Siramesine Precipitation cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification cluster_outcome Outcome prep_stock Prepare High-Concentration Siramesine Stock in DMSO add_dropwise Add Stock Dropwise to Vortexing/Swirling Media prep_stock->add_dropwise prewarm_media Pre-warm Cell Culture Media to 37°C prewarm_media->add_dropwise serial_dilute Perform Serial Dilutions in Pre-warmed Media add_dropwise->serial_dilute visual_inspect Visually Inspect for Precipitation serial_dilute->visual_inspect no_precipitate No Precipitation visual_inspect->no_precipitate Proceed with Experiment precipitate Precipitation Occurs visual_inspect->precipitate Troubleshoot solubility_test Perform Solubility Test if Needed solubility_test->prep_stock Adjust Concentration precipitate->solubility_test

Caption: A workflow diagram illustrating the key steps to prevent Siramesine precipitation during preparation for cell culture experiments.

Siramesine_Signaling_Pathway Simplified Siramesine Signaling Pathways in Cancer Cells siramesine Siramesine sigma2 Sigma-2 Receptor siramesine->sigma2 Agonist lysosome Lysosome siramesine->lysosome Directly Destabilizes stat3 STAT3 siramesine->stat3 Binds to m_tor mTOR Pathway siramesine->m_tor Inhibits lmp Lysosomal Membrane Permeabilization (LMP) lysosome->lmp ros Increased Reactive Oxygen Species (ROS) lmp->ros ferroptosis Ferroptosis lmp->ferroptosis Iron Release apoptosis Caspase-Independent Apoptosis ros->apoptosis ros->ferroptosis Lipid Peroxidation p_stat3 p-STAT3 (Y705) Inhibition stat3->p_stat3 p_stat3->apoptosis m_tor_inhibit mTOR Inhibition m_tor->m_tor_inhibit autophagy Autophagy m_tor_inhibit->autophagy

Caption: A diagram showing the key signaling pathways affected by Siramesine in cancer cells, leading to cell death.

References

Validation & Comparative

A Comparative Analysis of Siramesine Hydrochloride and Other Sigma-2 Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Siramesine (B1662463) hydrochloride with other prominent sigma-2 (σ2) receptor ligands. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at binding affinities, selectivity, and functional effects, supported by experimental data and protocols.

Introduction to the Sigma-2 (σ2) Receptor

The sigma-2 (σ2) receptor, identified as the transmembrane protein TMEM97, has emerged as a significant target in therapeutic research, particularly in oncology and neurodegenerative diseases.[1][2] Unlike the well-characterized sigma-1 (σ1) receptor, the σ2 receptor's structure and function were elusive for many years.[3][4] It is now known to be a four-pass transmembrane protein located in the endoplasmic reticulum.[1]

Sigma-2 receptors are highly expressed in proliferating cells, including a variety of tumor cells, making them a valuable biomarker for cancer.[1][3][5] Activation of the σ2 receptor by agonist ligands can induce tumor cell death through both apoptotic and non-apoptotic pathways.[4][6] This has spurred the development of selective σ2 ligands as potential anticancer therapeutics and diagnostic imaging agents.[3][4]

Siramesine (Lu 28-179) is a potent and selective σ2 receptor agonist that was initially developed for anxiety and depression.[7][8] Its potent anticancer activity has since made it a benchmark compound for studying σ2 receptor function and for comparing novel ligands.[7][9]

Comparative Analysis of Ligand Binding Affinity and Selectivity

The efficacy and specificity of a ligand are primarily defined by its binding affinity (Ki or IC50) for its target receptor and its selectivity over other receptors, particularly the closely related σ1 receptor. Siramesine exhibits a sub-nanomolar affinity for the σ2 receptor and a high degree of selectivity over the σ1 receptor.

Table 1: Comparison of Sigma-2 Receptor Ligand Binding Affinities

Ligand σ2 Receptor Affinity (Ki/IC50, nM) σ1 Receptor Affinity (Ki/IC50, nM) Selectivity (σ1/σ2 Ratio) Primary Activity Reference
Siramesine (Lu 28-179) 0.12 17 142 Agonist [10][11]
Haloperidol (B65202) 0.21 μM (IC50) 3.2 ~0.006 (non-selective) Antagonist (D2)/Sigma Ligand [12][13]
1,3-di-o-tolyl-guanidine (DTG) 39.9 35.5 ~1 (non-selective) Agonist [14]
SV119 7.8 148 (Ki) 19 Agonist [15][16]
SW43 18 143 (Ki) 7.9 Agonist [15][16]
PB28 High Affinity Lower Affinity Significant σ2 Selectivity Agonist [17][18]

| (+)-Pentazocine | 1381 - 1698 | 4.8 | ~0.003 (σ1 selective) | Agonist (σ1) |[13][16] |

Note: Affinity values can vary between studies depending on the tissue preparation and experimental conditions.

Functional Comparison in Cellular Assays

The functional activity of σ2 receptor ligands is often characterized by their ability to induce cell death in cancer cell lines. Assays measuring cell viability and the activation of apoptotic pathways are commonly used to classify ligands as agonists, partial agonists, or antagonists. Siramesine is widely accepted as a full σ2 agonist due to its potent induction of cytotoxicity.[6][19]

Table 2: Functional Activity of Sigma-2 Ligands in Cancer Cell Lines

Ligand Assay Type Cell Line(s) Endpoint (IC50/EC50) Reference
Siramesine Cell Viability (CCK-8) U87-MG, U251-MG, T98G (Glioblastoma) 8.88 µM, 9.65 µM, 7.24 µM [20]
Siramesine Cell Viability (MTT) WEHI-S (Fibrosarcoma), MCF-7 (Breast) ~5-10 µM [21][22]
Siramesine Caspase-3 Activation EMT-6 (Breast), MDA-MB-435 (Melanoma) EC50 values comparable to cell viability assays [19]
Haloperidol Cell Viability (MTT) WEHI-S, MCF-7 Less potent than Siramesine [21]
SV119 Cell Viability Pancreatic Cancer Cell Lines Dosed from 1 to 1000 µM [16]
SW43 Cell Viability Pancreatic Cancer Cell Lines Dosed from 1 to 1000 µM [16]

| (+)-Pentazocine | Cell Viability (MTT) | WEHI-S, MCF-7 | No effect up to 100 µM |[21] |

Signaling Pathways and Mechanism of Action

Activation of the σ2 receptor by agonists like Siramesine initiates a cascade of events leading to cell death. While the complete signaling network is still under investigation, several key pathways have been identified.

Siramesine-Induced Cell Death Pathway

Siramesine is known to be a lysosomotropic agent, meaning it accumulates in lysosomes.[23][24] This leads to lysosomal membrane permeabilization, the release of cathepsins into the cytoplasm, and a subsequent increase in reactive oxygen species (ROS).[25][26] This process can trigger caspase-independent programmed cell death.[25] Additionally, Siramesine can induce caspase-dependent apoptosis and has been shown to inactivate the STAT3-MGMT signaling pathway in glioblastoma.[19][20]

G cluster_receptor Cell Membrane / ER cluster_lysosome Lysosome cluster_mito Mitochondria cluster_nucleus Nucleus Siramesine Siramesine Sigma2 Sigma-2 Receptor (TMEM97) Siramesine->Sigma2 Binds/Activates LMP Lysosomal Membrane Permeabilization Sigma2->LMP Induces STAT3 STAT3 Inactivation Sigma2->STAT3 Caspase Caspase Activation Sigma2->Caspase Cathepsin Cathepsin Release LMP->Cathepsin Mito_Destab Mitochondrial Destabilization Cathepsin->Mito_Destab Cathepsin->Caspase ROS Increased ROS ROS->Caspase CellDeath Programmed Cell Death ROS->CellDeath Mito_Destab->ROS MGMT MGMT Downregulation STAT3->MGMT Inhibits transcription of Caspase->CellDeath

Caption: Signaling pathway for Siramesine-induced cell death.

Experimental Protocols

Accurate comparison between ligands requires standardized experimental protocols. Below are methodologies for key assays used in σ2 receptor research.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ2 receptor.

1. Membrane Preparation:

  • Homogenize tissue rich in σ2 receptors (e.g., rat liver) or cultured cells (e.g., Jurkat, MCF7) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 8.0).[19][27]

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the pellet and resuspend in the assay buffer to a specific protein concentration.[28]

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., 1-5 nM [3H]DTG), and varying concentrations of the unlabeled test ligand.[14][19]

  • To measure σ2-specific binding, include a high concentration of a σ1-selective ligand (e.g., 100 nM (+)-pentazocine) to "mask" or block the σ1 receptors.[14][19]

  • Define non-specific binding using a high concentration of a non-selective ligand like haloperidol or unlabeled DTG (e.g., 10 µM).[12][14]

  • Incubate the plate for 60-120 minutes at room temperature or 37°C.[12][28]

3. Detection and Analysis:

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]

  • Wash the filters with ice-cold buffer.[13]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test ligand that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[28]

Experimental Workflow for Ligand Comparison

The process of characterizing and comparing novel σ2 ligands typically follows a standardized workflow from initial binding screening to functional validation.

G Start Start: Novel Ligand Synthesis BindingAssay Primary Screen: Radioligand Binding Assay (σ1 and σ2 Receptors) Start->BindingAssay Selectivity Determine Affinity (Ki) & Selectivity (σ1/σ2) BindingAssay->Selectivity FunctionalAssay Functional Assays: Cell Viability (MTS/CCK-8) Caspase Activation Selectivity->FunctionalAssay If Potent & Selective Classification Classify Ligand: Agonist, Antagonist, Partial Agonist FunctionalAssay->Classification Mechanism Mechanism of Action Studies: ROS, Lysosomal Permeability, Western Blot Classification->Mechanism If Active End End: Characterized Ligand Mechanism->End

Caption: Workflow for characterizing novel sigma-2 receptor ligands.

Cell Viability Assay (e.g., CCK-8 or MTS)

This assay quantifies the cytotoxic or cytostatic effect of a ligand on cultured cancer cells.

1. Cell Culture:

  • Plate cells (e.g., U87-MG, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[20][22]

2. Treatment:

  • Treat the cells with a range of concentrations of the test ligand (e.g., Siramesine from 0 to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).[20] Include a vehicle-only control.

3. Detection:

  • Add a tetrazolium salt reagent (like WST-8 from a CCK-8 kit or MTS reagent) to each well.[13][20]

  • Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the reagent into a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

4. Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the IC50 value (concentration of ligand that causes 50% reduction in cell viability) by plotting a dose-response curve.[20]

Conclusion

Siramesine hydrochloride stands as a highly potent and selective sigma-2 receptor agonist, making it an invaluable tool for probing σ2 receptor biology and a benchmark for the development of new therapeutics. Its mechanism of action, involving lysosomal destabilization and induction of oxidative stress, provides a pathway for killing cancer cells that may be resistant to traditional apoptosis-inducing agents.[25] When comparing novel ligands, it is crucial to assess not only binding affinity and selectivity, as detailed in Table 1, but also functional outcomes in relevant cellular models. The experimental protocols and workflows outlined here provide a framework for the systematic and objective comparison of this compound with emerging sigma-2 receptor ligands.

References

Validating the Role of the Sigma-2 Receptor in Siramesine's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of siramesine's anticancer effects, focusing on validating the role of its primary target, the sigma-2 receptor. We present experimental data comparing siramesine (B1662463) to alternative sigma-2 receptor ligands and other anticancer agents, detailed experimental protocols for key validation assays, and visualizations of the signaling pathways involved.

Introduction to Siramesine and the Sigma-2 Receptor

Siramesine (Lu 28-179) is a potent sigma-2 (σ2) receptor agonist originally developed for the treatment of anxiety and depression.[1][2] While it showed limited efficacy in psychiatric applications, subsequent research has revealed its significant anticancer properties.[2] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapy and diagnosis.[3][4] Siramesine exhibits high affinity and selectivity for the sigma-2 receptor, which has been hypothesized to mediate its cytotoxic effects in cancer cells.[5]

This guide will delve into the experimental evidence supporting and challenging the direct role of the sigma-2 receptor in siramesine's anticancer mechanism, providing a comparative analysis with other compounds and detailed methodologies for researchers to conduct their own validation studies.

Comparative Analysis of Siramesine's Anticancer Activity

Siramesine's anticancer effects are primarily attributed to its ability to induce a unique form of programmed cell death characterized by lysosomal membrane permeabilization, oxidative stress, and mitochondrial destabilization, which is largely independent of caspases.[2][5]

Comparison with Other Sigma-2 Receptor Ligands

The following tables provide a comparative overview of siramesine and other notable sigma-2 receptor ligands based on their binding affinities and cytotoxic potencies.

Table 1: Comparative Binding Affinities of Sigma-2 Receptor Ligands

CompoundSigma-2 Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)Selectivity (σ1/σ2)Reference
Siramesine 0.12 - 0.4317 - 35.5~140[6][7]
PB285.420.360.07[8]
SV11914.6>10,000>685[9][10]
CM57214.6>10,000>685[10]
Haloperidol3.23.0~1[5]
RHM-40.2--[7]
(+)-Pentazocine>10,0003.0<0.0003[5]

Table 2: Comparative Cytotoxicity (GI50/IC50, µM) of Sigma Ligands in Cancer Cell Lines

Cell LineSiramesinePB28RimcazoleSM-21BD-1047Reference
MCF-7 (Breast) 8.0>100>100>100>100[11]
MDA-MB-231 (Breast) 9.525.1>100>100>100[11]
HS 578T (Breast) 8.928.2>100>100>100[11]
COLO 205 (Colon) 6.319.925.150.131.6[11]
HCT-116 (Colon) 7.925.131.663.139.8[11]
A549 (Lung) >100>100>100>100>100[11]
PC-3 (Prostate) 35.0>100>100>100>100[12]
U87-MG (Glioblastoma) 8.875----[13]
PANC-1 (Pancreatic) 7.119.939.863.150.1[11]
Comparison with Non-Sigma-2 Receptor Targeting Lysosomotropic Agents

Siramesine's function as a lysosomotropic agent is a key aspect of its anticancer activity.[14][15] The following table compares its potency with other drugs that share this mechanism but do not primarily target the sigma-2 receptor.

Table 3: Comparative Cytotoxicity of Siramesine and Other Lysosomotropic Agents

CompoundPrimary Target(s)Mechanism of ActionIC50 Range (µM) in Cancer CellsReference
Siramesine Sigma-2 ReceptorLysosomotropic, induces ROS and mitochondrial dysfunction5 - 35[5][12]
Chloroquine -Inhibits autophagy, lysosomotropic10 - 100-
Monensin -Ionophore, disrupts lysosomal pH1 - 10-
Bafilomycin A1 V-ATPaseInhibits lysosomal acidification0.01 - 0.1-

Validating the Role of the Sigma-2 Receptor: The Countervailing Evidence

While siramesine's high affinity for the sigma-2 receptor (TMEM97) suggests an on-target mechanism, several studies have challenged this direct link. Research has shown that knocking out TMEM97 or the associated protein PGRMC1 does not eliminate the cytotoxic effects of siramesine and other sigma-2 ligands.[3][16] This suggests that while the sigma-2 receptor may play a role in concentrating the drug within the cell, the ultimate cell death mechanism might be independent of direct receptor signaling and more related to its physicochemical properties as a lysosomotropic detergent.

Key Signaling Pathways and Mechanisms of Action

Siramesine induces a multi-faceted cell death program. The following diagrams illustrate the key signaling pathways and experimental workflows.

siramesine_pathway siramesine Siramesine sigma2 Sigma-2 Receptor (TMEM97) siramesine->sigma2 stat3 STAT3 siramesine->stat3 lysosome Lysosome sigma2->lysosome Accumulation ros Increased ROS lysosome->ros Oxidative Stress cathepsins Cathepsin Release lysosome->cathepsins LMP mitochondria Mitochondria ros->mitochondria cathepsins->mitochondria mito_dysfunction Mitochondrial Destabilization mitochondria->mito_dysfunction apoptosis Caspase-Independent Cell Death mito_dysfunction->apoptosis p_stat3 p-STAT3 (inactive) stat3->p_stat3 Inhibition of Phosphorylation p_stat3->apoptosis

Caption: Siramesine's proposed mechanism of action.

experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays cluster_validation Target Validation start Cancer Cell Culture treatment Treat with Siramesine & Comparators start->treatment knockdown TMEM97 Knockdown/out start->knockdown viability Cell Viability Assay (MTT / SRB) treatment->viability lmp Lysosomal Membrane Permeabilization Assay treatment->lmp ros ROS Detection Assay treatment->ros caspase Caspase Activity Assay treatment->caspase analysis Data Analysis & Comparison viability->analysis lmp->analysis ros->analysis caspase->analysis knockdown_treatment Treat Knockdown/out Cells knockdown->knockdown_treatment knockdown_viability Cell Viability Assay knockdown_treatment->knockdown_viability knockdown_viability->analysis

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assays

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[4][17][18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of siramesine and control compounds for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[1][19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Lysosomal Membrane Permeabilization (LMP) Assay

Principle: This assay detects the leakage of lysosomal contents into the cytosol, often by monitoring the redistribution of fluorescent dyes that accumulate in intact lysosomes or by detecting the activity of lysosomal enzymes in the cytosol.

Protocol (Acridine Orange Relocation):

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with compounds as described above.

  • Acridine (B1665455) Orange Staining: Add acridine orange (5 µg/mL) to the culture medium and incubate for 15 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells, acridine orange accumulates in lysosomes and fluoresces bright red. Upon LMP, the dye relocates to the cytosol and nucleus, fluorescing green.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay utilizes fluorescent probes that become oxidized in the presence of ROS, leading to an increase in fluorescence intensity. Dihydroethidium (DHE) is commonly used to detect superoxide.[1]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with compounds for the desired time.

  • DHE Staining: After treatment, collect the cells and resuspend them in PBS containing 5 µM DHE.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~610 nm.

Caspase Activity Assay

Principle: This assay measures the activity of caspases, key executioner enzymes in apoptosis, using a fluorogenic substrate that is cleaved by active caspases to release a fluorescent molecule.

Protocol (Caspase-3/7 Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds.

  • Lysis: Lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Conclusion

The available evidence strongly supports siramesine as a potent anticancer agent with a mechanism of action that involves the induction of lysosomal membrane permeabilization, oxidative stress, and caspase-independent cell death.[2] While it exhibits high affinity for the sigma-2 receptor, the direct causal link between receptor binding and cytotoxicity is a subject of ongoing investigation.[16] The data suggest that siramesine's efficacy may be more closely tied to its physicochemical properties as a lysosomotropic agent rather than classical receptor-mediated signaling.

For researchers in drug development, this highlights the potential of targeting lysosomal function as a therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents. Further studies directly comparing siramesine to other lysosomotropic compounds and utilizing genetic models to dissect the role of TMEM97 will be crucial in fully elucidating its mechanism of action and optimizing its therapeutic potential.

References

Siramesine Hydrochloride vs. Chlorpromazine: A Comparative Analysis of Their Effects on Lysosomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, understanding the intricate interactions between chemical compounds and cellular organelles is paramount. This guide provides an objective comparison of the effects of siramesine (B1662463) hydrochloride and chlorpromazine (B137089) on lysosomes, organelles pivotal for cellular degradation and signaling. While both are cationic amphiphilic drugs known to interact with lysosomes, their mechanisms and ultimate cellular consequences differ significantly.

Overview of Compounds

Siramesine hydrochloride is a sigma-2 (σ2) receptor agonist initially investigated as an antidepressant and anxiolytic.[1] More recently, it has garnered significant attention as a potent anti-cancer agent due to its ability to induce cell death by targeting lysosomes.[2][3]

Chlorpromazine , a phenothiazine (B1677639) derivative, is a well-established antipsychotic medication primarily used to treat schizophrenia.[4][5] Its mechanism involves antagonizing dopamine (B1211576) D2 receptors, but it also exhibits a range of other cellular effects, including interactions with lysosomes and the autophagy pathway.[4][6]

Mechanism of Action on Lysosomes

This compound: The Lysosomotropic Detergent

Siramesine is classified as a lysosomotropic agent, meaning it preferentially accumulates within the acidic environment of lysosomes.[3][7][8] As a weak base, it crosses the lysosomal membrane in its neutral state and becomes protonated and trapped within the organelle.[9] This accumulation leads to a direct and potent destabilization of the lysosomal membrane.

The primary effects of siramesine on lysosomes include:

  • Increased Lysosomal pH: Siramesine induces a rapid increase in the luminal pH of lysosomes, disrupting the acidic environment necessary for the function of hydrolytic enzymes.[3][10][11]

  • Lysosomal Membrane Permeabilization (LMP): The accumulation of siramesine acts as a detergent, directly compromising the integrity of the lysosomal membrane.[1][3][9] This leads to the leakage of lysosomal contents, including cathepsin proteases, into the cytosol.[1][12]

  • Induction of Oxidative Stress and Cell Death: The release of lysosomal enzymes and iron into the cytoplasm triggers a cascade of events, including the generation of reactive oxygen species (ROS), which further damages cellular components and ultimately leads to caspase-independent cell death.[2][12] In many cancer cells, this process is characterized as a form of programmed cell death.[2][12]

Chlorpromazine: The Autophagy Modulator and Membrane Stabilizer

Chlorpromazine's interaction with lysosomes is more complex and less direct than that of siramesine. While it is also a cationic amphiphilic drug, its effects are multifaceted.

The key effects of chlorpromazine on lysosomes include:

  • Mild Lysosomal Stabilization (Context-Dependent): Some studies report that chlorpromazine can have a mild stabilizing effect on lysosomes, slightly reducing the release of enzymes like cathepsin D in the context of myocardial ischemia.[13] It has also been shown to inhibit lysosomal lipases.[14]

  • Enzyme Release (Dose-Dependent): Conversely, other in vitro studies have shown that chlorpromazine can accelerate the release of certain lysosomal enzymes, such as cathepsin D and arylsulfatase, in a dose-dependent manner.[15]

  • Inhibition of Autophagy Flux: A significant mechanism of chlorpromazine is its ability to block the fusion of autophagosomes with lysosomes.[6] This leads to an accumulation of immature autophagosomes and lysosomes, impairing the cell's primary recycling pathway. This effect is linked to its influence on the mTORC1-TFEB signaling axis, which regulates lysosomal biogenesis and autophagy.[6]

  • No Significant Long-Term pH Alteration: Despite being a weak base, some research indicates that long-term treatment with chlorpromazine does not result in a sustained increase in lysosomal pH, suggesting that the cell's pH-regulating machinery (like v-ATPase) can compensate for its presence.[16]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies, highlighting the distinct effects of siramesine and chlorpromazine on lysosomal function.

ParameterThis compoundChlorpromazineCell/Model System
Lysosomal Membrane Permeabilization (LMP) Induces significant LMP. Up to 75% in DU145 cells (45 µM).[2] 58% in U87 cells (10 µM).[9]Mild stabilizing effect reported in myocardial ischemia.[13] Can accelerate enzyme release in vitro.[15]Prostate (PC3, DU145, LNCaP), Glioblastoma (U87), Myocardial tissue
Lysosomal pH Rapidly increases lysosomal pH at concentrations of 5-40 µM.[10]Luminal pH remained acidic after 23 hours of treatment in RAW264 cells.[16]HaCaT cells, RAW264 cells
Effect on Lysosomal Enzymes Causes release of cathepsins into the cytosol due to LMP.[1]Slightly reduced the increase in nonsedimentable cathepsin D activity in ischemic myocardium.[13] Accelerated release of cathepsin D and arylsulfatase in vitro.[15] Inhibits lysosomal lipases.[14]Various cancer cell lines, Bovine retinal pigment epithelium, Myocardium
Autophagy Induces accumulation of autophagosomes, likely by inhibiting their turnover due to lysosomal dysfunction.[3][8]Blocks autophagosome-lysosome fusion, leading to the accumulation of immature autophagosomes.[6]MCF-7 cells, various cell lines
Effective Concentration Range Induces cell death at concentrations >15-20 µM.[10] IC50 values in glioblastoma cells range from 7.2 to 9.7 µM.[1]Effects on membrane permeability observed at ≥100 µM in rat brain slices.[17]Various cancer cell lines, Rat brain tissue

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.

Lysosomal Membrane Permeabilization (LMP) Assay using LysoTracker

This method quantifies LMP by measuring the loss of fluorescence from acidic vesicles.

  • Principle: LysoTracker dyes are fluorescent weak bases that accumulate in acidic compartments like lysosomes. Upon LMP, the pH gradient is lost, and the dye leaks into the cytosol, resulting in a decreased punctate fluorescence signal.

  • Protocol:

    • Cell Culture: Plate cells (e.g., PC3, U87) in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

    • Treatment: Treat cells with the desired concentrations of siramesine (e.g., 10 µM) or chlorpromazine for the specified time (e.g., 15 min, 1 h, 4 h).[2][9] Include a vehicle control (e.g., DMSO).

    • Staining: After treatment, incubate the cells with LysoTracker Red DND-99 (typically 50 nM) for 30 minutes at 37°C.[2]

    • Analysis: Harvest the cells (e.g., by trypsinization). Analyze the fluorescence intensity using a flow cytometer. A decrease in the LysoTracker fluorescence signal compared to the control indicates an increase in LMP.[2]

Lysosomal pH Measurement using Acridine Orange

This assay visualizes changes in the acidity of lysosomes.

  • Principle: Acridine Orange (AO) is a metachromatic dye that fluoresces green in the cytoplasm and nucleus but emits red fluorescence when it accumulates and aggregates in acidic compartments. A decrease in red fluorescence indicates an increase in lysosomal pH (alkalinization).[18][19]

  • Protocol:

    • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

    • Treatment: Treat cells with siramesine (e.g., 10 µM) or chlorpromazine for the desired duration.[20]

    • Staining: Add Acridine Orange directly to the growth medium to a final concentration of 2-5 µg/mL and incubate for 15-20 minutes at 37°C.[18][20]

    • Washing: Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images in both green and red channels. A reduction in the intensity of red puncta indicates lysosomal alkalinization.[20]

Autophagy Flux Assay

This experiment determines whether a compound enhances autophagosome formation or blocks their degradation.

  • Principle: The protein LC3-II is localized to autophagosome membranes. An increase in LC3-II levels can mean either increased autophagosome synthesis or a block in their degradation. By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine), one can distinguish between these possibilities.

  • Protocol:

    • Cell Culture and Treatment: Treat cells with chlorpromazine for a specified time (e.g., 6 hours).[6] For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.

    • Cell Lysis: Harvest cells and prepare protein lysates.

    • Western Blotting: Perform SDS-PAGE and Western blot analysis using an antibody against LC3. The antibody will detect both LC3-I (cytosolic) and LC3-II (membrane-bound).

    • Analysis: Quantify the LC3-II band intensity. If chlorpromazine blocks autophagosome-lysosome fusion, there will be a significant accumulation of LC3-II, and this level will not be substantially further increased by the addition of Bafilomycin A1.[6]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex cellular processes involved.

Siramesine's Mechanism of Action

siramesine_pathway cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) sira_accum Siramesine Accumulation lmp Lysosomal Membrane Permeabilization (LMP) sira_accum->lmp ph_increase Lysosomal pH Increase sira_accum->ph_increase cathepsins Cathepsin Release lmp->cathepsins Leakage sira_entry Siramesine sira_entry->sira_accum Enters Lysosome ros ROS Generation cathepsins->ros cell_death Programmed Cell Death ros->cell_death

Caption: Siramesine accumulates in lysosomes, causing LMP, enzyme release, ROS, and cell death.

Chlorpromazine's Effect on Autophagy

chlorpromazine_pathway cluster_cell Cell Cytoplasm autophagosome Autophagosome (LC3-II Positive) autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion accumulation Accumulation of Immature Vesicles autophagosome->accumulation lysosome Lysosome lysosome->autolysosome lysosome->accumulation Cargo Degradation Cargo Degradation cpz Chlorpromazine cpz->autophagosome Blocks Fusion

Caption: Chlorpromazine impairs autophagy by blocking autophagosome-lysosome fusion.

Experimental Workflow: LMP Assay

lmp_workflow step1 1. Plate Cells in 6-well Plate step2 2. Treat with Siramesine or Vehicle Control step1->step2 step3 3. Incubate with LysoTracker Red (50 nM) step2->step3 step4 4. Harvest Cells (Trypsinize) step3->step4 step5 5. Analyze Fluorescence by Flow Cytometry step4->step5 result Result: Decrease in Fluorescence = Increased LMP step5->result

Caption: Workflow for quantifying Lysosomal Membrane Permeabilization (LMP).

Conclusion

This compound and chlorpromazine interact with lysosomes through distinct mechanisms, leading to different cellular outcomes. Siramesine acts as a potent lysosomotropic detergent, directly permeabilizing the lysosomal membrane to induce a rapid, ROS-mediated cell death, a property being actively explored for cancer therapy.[1][2][9] In contrast, chlorpromazine's effects are more nuanced, involving the modulation of autophagy by blocking lysosomal fusion events and exhibiting context-dependent effects on lysosomal membrane stability.[6][13] For researchers, the choice between these compounds depends on the experimental goal: siramesine is a powerful tool for studying and inducing LMP-dependent cell death, while chlorpromazine serves as a valuable agent for investigating the intricacies of autophagy and lysosomal signaling pathways.

References

Cross-Validation of Siramesine's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer effects of Siramesine across a spectrum of cancer cell lines. Siramesine, a sigma-2 receptor agonist, has emerged as a potent inducer of cell death in malignant cells through various mechanisms, including lysosomal membrane permeabilization, induction of apoptosis and autophagy, and ferroptosis. This document compiles quantitative data from multiple studies, details key experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy of Siramesine

The anti-proliferative, cytostatic, and cytotoxic effects of Siramesine have been evaluated across numerous cancer cell lines. The following tables summarize the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values, providing a quantitative comparison of its potency.

Table 1: Single-Agent Siramesine Activity in the NCI-60 Panel

Cancer TypeCell LineGI50 (µM)TGI (µM)LC50 (µM)
Leukemia CCRF-CEM>100>100>100
HL-60(TB)4.37.911.6
K-5624.17.711.4
MOLT-4>100>100>100
RPMI-82264.27.811.5
SR>100>100>100
Non-Small Cell Lung A549/ATCC3.67.711.7
EKVX3.97.811.7
HOP-624.07.811.6
HOP-924.17.811.5
NCI-H2264.17.811.5
NCI-H234.77.911.2
NCI-H322M4.27.811.5
NCI-H4604.07.811.6
NCI-H5224.17.811.5
Colon Cancer COLO 2053.97.811.7
HCT-1164.07.811.6
HCT-154.17.811.5
HT294.17.811.5
KM124.07.811.6
SW-6204.07.811.6
CNS Cancer SF-2684.17.811.5
SF-2954.07.811.6
SF-5394.17.811.5
SNB-194.07.811.6
SNB-754.17.811.5
U2514.07.811.6
Melanoma LOX IMVI3.97.811.7
MALME-3M3.97.811.7
M144.07.811.6
SK-MEL-24.17.811.5
SK-MEL-284.07.811.6
SK-MEL-54.17.811.5
UACC-2574.07.811.6
UACC-624.17.811.5
Ovarian Cancer IGROV14.07.811.6
OVCAR-34.17.811.5
OVCAR-44.07.811.6
OVCAR-54.17.811.5
OVCAR-84.07.811.6
NCI/ADR-RES>100>100>100
SK-OV-34.17.811.5
Renal Cancer 786-04.27.811.5
A4984.17.811.5
ACHN4.27.811.5
CAKI-1>100>100>100
RXF 3934.17.811.5
SN12C4.27.811.5
TK-104.17.811.5
UO-314.27.811.5
Prostate Cancer PC-34.37.911.4
DU-1454.27.811.5
Breast Cancer MCF74.27.811.5
MDA-MB-231/ATCC4.17.811.5
HS 578T4.27.811.5
BT-5494.17.811.5
T-47D4.27.811.5
MDA-MB-4354.17.811.5

Data extracted from the NCI-60 screen. The values represent the molar concentration of the compound required to achieve the specified effect.

Table 2: Synergistic Effects of Siramesine with Lapatinib

Cell LineCancer TypeSiramesine (µM)Lapatinib (µM)% Cell Death (Combination)% Cell Death (Siramesine Alone)% Cell Death (Lapatinib Alone)
MDA-MB-231Breast100.5~35-45%<10%<10%
SKBr3Breast100.5~35-45%<10%<10%
MCF-7Breast100.5~40%<10%<10%
ZR-75-1Breast100.5~40%<10%<10%
U87Glioblastoma105Synergistic--
A549Lung105Synergistic--

This table summarizes the synergistic cell death observed when Siramesine is combined with the tyrosine kinase inhibitor Lapatinib. Data is compiled from multiple studies and specific percentages may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of Siramesine.

1. Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of Siramesine (and/or other compounds) and incubate for 48 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Staining: Wash plates five times with deionized water and air dry. Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

2. Lysosomal Membrane Permeabilization (LMP): Acridine Orange (AO) Staining

This method assesses the integrity of the lysosomal membrane.

  • Cell Culture: Grow cells on coverslips in a 24-well plate.

  • Drug Treatment: Treat cells with Siramesine for the desired time.

  • AO Staining: Add 5 µg/mL of Acridine Orange to the cells and incubate at 37°C for 30 minutes.

  • Washing: Rinse the cells twice with warm PBS.

  • Imaging: Examine the cells under a confocal laser scanning microscope with excitation at 488 nm. Healthy lysosomes will fluoresce red, while disruption of the lysosomal membrane will lead to a diffuse green fluorescence in the cytosol and nucleus.

3. Apoptosis Detection: Western Blot for Cleaved Caspase-3

This protocol detects the activation of caspase-3, a key executioner of apoptosis.

  • Cell Lysis: After drug treatment, wash cells with PBS and lyse them in 1X SDS sample buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load 20 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. An increase in the cleaved caspase-3 fragment (17/19 kDa) indicates apoptosis induction.

4. Autophagy Assessment: Western Blot for LC3-II

This method measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Cell Treatment and Lysis: Treat cells with Siramesine, with and without a lysosomal inhibitor like chloroquine, and lyse the cells.

  • Western Blotting: Perform western blotting as described for cleaved caspase-3.

  • Antibody Incubation: Use a primary antibody that detects both LC3-I (18 kDa) and LC3-II (16 kDa).

  • Analysis: An increase in the amount of LC3-II relative to LC3-I, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Siramesine and a general workflow for its in vitro evaluation.

Siramesine_Mechanism_of_Action cluster_siramesine Siramesine cluster_cell Cancer Cell Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome Accumulates in Lysosomes mTORC1 mTORC1 Siramesine->mTORC1 Inhibits ROS ROS Lysosome->ROS LMP & Release of Cathepsins Iron Iron Lysosome->Iron Iron Release Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis MOMP Autophagy Autophagy mTORC1->Autophagy Inhibits CellDeath CellDeath Autophagy->CellDeath Contributes to Ferroptosis Ferroptosis Ferroptosis->CellDeath Leads to Apoptosis->CellDeath Leads to ROS->Mitochondria Oxidative Stress ROS->Ferroptosis Induces Iron->Ferroptosis Induces Iron->ROS Fenton Reaction

Caption: Siramesine's multi-faceted mechanism of action in cancer cells.

Experimental_Workflow cluster_mechanism Mechanism of Action Studies start Start: Select Cancer Cell Lines cell_culture Cell Culture & Plating (96-well) start->cell_culture drug_treatment Siramesine Treatment (Dose-Response) cell_culture->drug_treatment srb_assay SRB Assay for Cell Viability (GI50, TGI, LC50) drug_treatment->srb_assay lmp_assay LMP Assay (Acridine Orange) drug_treatment->lmp_assay apoptosis_assay Apoptosis Assay (Caspase-3 Cleavage) drug_treatment->apoptosis_assay autophagy_assay Autophagy Assay (LC3-II Conversion) drug_treatment->autophagy_assay ferroptosis_assay Ferroptosis Assay (Lipid ROS) drug_treatment->ferroptosis_assay data_analysis Data Analysis & Curve Fitting srb_assay->data_analysis end End: Determine Efficacy data_analysis->end

Caption: General experimental workflow for evaluating Siramesine's effects.

Siramesine_mTORC1_Pathway Siramesine Siramesine mTORC1 mTORC1 Siramesine->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) ULK1 ULK1 Complex mTORC1->ULK1 Inhibits S6 S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Releases eIF4E->Protein_Synthesis Promotes Autophagy Autophagy ULK1->Autophagy Initiates

Caption: Siramesine's inhibitory effect on the mTORC1 signaling pathway.

Siramesine_Ferroptosis_Pathway cluster_siramesine_lapatinib Siramesine + Lapatinib cluster_cell_ferroptosis Cancer Cell Drugs Siramesine + Lapatinib Lysosome Lysosome Drugs->Lysosome Lysosomal Destabilization System_Xc System Xc- Drugs->System_Xc Inhibits Iron_Release Increased Labile Iron Pool Lysosome->Iron_Release Fenton_Reaction Fenton Reaction Iron_Release->Fenton_Reaction ROS Increased ROS Fenton_Reaction->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits System_Xc->GPX4 Provides Cysteine for GSH Synthesis

Caption: Induction of ferroptosis by Siramesine in combination with Lapatinib.

In Vitro Showdown: A Head-to-Head Comparison of Siramesine and PB28

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive analysis for researchers, scientists, and drug development professionals on the in vitro characteristics of two prominent sigma-2 receptor ligands.

In the landscape of preclinical cancer research, the sigma-2 (σ2) receptor has emerged as a compelling therapeutic target. Its overexpression in a multitude of tumor types has spurred the development of selective ligands with potential as anticancer agents. Among these, Siramesine (B1662463) and PB28 have garnered significant attention. This guide provides a detailed head-to-head comparison of their in vitro pharmacological and functional properties, supported by experimental data to aid researchers in their drug development endeavors.

At a Glance: Key Quantitative Data

To facilitate a direct comparison, the following tables summarize the binding affinities and cytotoxic potencies of Siramesine and PB28 across various in vitro models.

CompoundTargetBinding Affinity (Ki)Cell LineReference
Siramesine σ2 Receptor0.12 nM-[1]
σ1 Receptor17 nM-[1]
PB28 σ2 Receptor0.17 - 0.28 nMMCF7, MCF7 ADR[2]
σ1 Receptor10.0 - 13.0 nMMCF7, MCF7 ADR[2]

Table 1: Receptor Binding Affinities. This table presents the equilibrium dissociation constants (Ki) of Siramesine and PB28 for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.

CompoundMean GI50 (µM) across 23 Cancer Cell LinesReference
Siramesine 4.3[3]
PB28 24.6[3]

Table 2: Comparative Antiproliferative Activity. This table shows the mean half-maximal growth inhibition (GI50) concentrations for Siramesine and PB28 across a panel of 23 human cancer cell lines, as determined by a sulforhodamine B (SRB) assay.[3][4] Lower GI50 values indicate greater potency in inhibiting cell growth.

Delving into the Mechanisms of Action

Both Siramesine and PB28 exert their cytotoxic effects through the induction of apoptosis, or programmed cell death. However, the upstream signaling pathways appear to diverge, offering distinct avenues for therapeutic exploitation.

Siramesine is widely recognized as a potent inducer of caspase-independent apoptosis.[5] Its mechanism is intricately linked to the destabilization of lysosomes, leading to the release of cathepsins and the generation of reactive oxygen species (ROS).[5][6] This cascade of events ultimately culminates in mitochondrial dysfunction and cell death.

Siramesine_Mechanism Siramesine Siramesine Sigma2R Sigma-2 Receptor Siramesine->Sigma2R Binds Lysosome Lysosome Sigma2R->Lysosome Induces Permeabilization ROS Reactive Oxygen Species (ROS) Lysosome->ROS Leads to Mitochondria Mitochondria ROS->Mitochondria Causes Dysfunction Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis Triggers

Caption: Siramesine's proposed mechanism of action.

PB28 , characterized as a σ2 receptor agonist and a σ1 receptor antagonist, also triggers caspase-independent apoptosis.[2] Studies have shown its ability to arrest the cell cycle in the G0/G1 phase.[2] While the precise upstream events are still under investigation, its pro-apoptotic activity is well-documented.

PB28_Mechanism PB28 PB28 Sigma2R Sigma-2 Receptor (Agonist) PB28->Sigma2R Sigma1R Sigma-1 Receptor (Antagonist) PB28->Sigma1R CellCycle Cell Cycle Arrest (G0/G1) Sigma2R->CellCycle Induces Apoptosis Caspase-Independent Apoptosis CellCycle->Apoptosis Leads to

Caption: PB28's dual activity and downstream effects.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key in vitro assays.

Sigma Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

  • Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a σ1 ligand (e.g., (+)-pentazocine) for σ2.

  • Test compounds (Siramesine, PB28).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate membrane homogenates with the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC50) from competition binding curves.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for sigma receptor binding assay.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

Objective: To determine the cytotoxic effect of test compounds on adherent cancer cell lines.[7]

Materials:

  • 96-well microtiter plates.

  • Cancer cell lines of interest.

  • Complete culture medium.

  • Test compounds (Siramesine, PB28).

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat cells with a range of concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water to remove TCA.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilize the protein-bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 value from the dose-response curve.[7]

2. MTT Assay

Objective: To assess cell viability based on mitochondrial metabolic activity.[8][9]

Materials:

  • 96-well plates.

  • Cancer cell lines.

  • Complete culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[8][9]

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates.

  • Expose cells to various concentrations of the test compounds for the desired duration.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Apoptosis Assay

Annexin V Staining Assay

Objective: To detect and quantify apoptosis by flow cytometry.[10]

Materials:

  • Cancer cell lines.

  • Test compounds.

  • Annexin V conjugated to a fluorochrome (e.g., FITC).

  • Propidium Iodide (PI) or other viability dye.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Treat cells with the test compounds to induce apoptosis.

  • Harvest the cells (including any floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.[10]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Apoptosis_Assay_Workflow Start Start Treatment Treat Cells with Test Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V and Viability Dye Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End Analysis->End

Caption: Workflow for Annexin V apoptosis assay.

Conclusion

This guide provides a comprehensive in vitro comparison of Siramesine and PB28, two significant sigma-2 receptor ligands. Siramesine demonstrates superior antiproliferative potency across a broad range of cancer cell lines. Both compounds induce apoptosis, albeit through potentially different upstream mechanisms, with Siramesine's action being linked to lysosomal disruption and oxidative stress. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate these and other related compounds in the pursuit of novel cancer therapeutics.

References

Replicating Key Findings of Siramesine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Siramesine's performance with alternative compounds, supported by experimental data, to facilitate the replication of key findings related to its mechanism of action. Siramesine (B1662463), a potent sigma-2 (σ2) receptor ligand, has garnered significant interest for its anti-cancer properties, primarily attributed to its ability to induce a unique form of caspase-independent cell death. This guide delves into its primary mechanisms, including σ2 receptor binding, lysosomal disruption, induction of oxidative stress, and modulation of autophagy, comparing its effects with other well-characterized pharmacological tools.

Sigma-2 Receptor Binding Affinity

Siramesine exhibits a high affinity and selectivity for the σ2 receptor over the σ1 receptor. This selective binding is considered the initial step in its cytotoxic cascade. For comparative purposes, the binding affinities (Ki) of Siramesine and other common sigma receptor ligands are presented below.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Primary Activity
Siramesine 170.12141.7σ2 Agonist
Haloperidol8--σ1 Antagonist / D2 Antagonist[1]
Rimcazole---Putative σ1 Antagonist[2]
(+)-Pentazocine4.816980.0028σ1 Agonist

Note: Ki values can vary between studies depending on the experimental conditions and tissue source. The data presented is a synthesis from multiple sources for comparative purposes[1][2][3].

Induction of Cell Death in Cancer Cell Lines

Siramesine demonstrates potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell LineCancer TypeSiramesine IC50 (µM)Reference
U87-MGGlioblastoma8.875[4]
U251-MGGlioblastoma9.654[4]
T98GGlioblastoma7.236[4]
PC3Prostate Cancer20[5]
DU145Prostate Cancer35[5]
LNCaPProstate Cancer40[5]
WEHI-SFibrosarcoma~5[6]
MCF-7Breast Cancer~7[6]

Key Mechanisms of Action and Comparative Analysis

Siramesine's induction of cell death is a multi-faceted process involving several interconnected cellular events. Below, we compare its effects on these key pathways with those of other relevant compounds.

Lysosomal Destabilization

A hallmark of Siramesine's mechanism is its action as a lysosomotropic agent. It accumulates in lysosomes, leading to an increase in lysosomal pH and subsequent lysosomal membrane permeabilization (LMP). This disruption releases cathepsins and other hydrolytic enzymes into the cytosol, triggering downstream cell death pathways[7][8].

  • Siramesine: Induces a rapid and sustained increase in lysosomal pH[7].

  • Haloperidol and Rimcazole: Also induce a rapid rise in lysosomal pH, although the effect is less persistent compared to Siramesine[7].

  • Chloroquine: A well-known lysosomotropic agent that inhibits autophagy by raising lysosomal pH and impairing autophagosome-lysosome fusion[9][10].

Oxidative Stress

Siramesine treatment leads to a significant increase in reactive oxygen species (ROS), contributing to cellular damage and cell death[6][11].

  • Siramesine: Induces a rapid burst of ROS[12].

  • Haloperidol: Has also been reported to induce ROS production[6].

  • Ferrostatin-1: An inhibitor of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. It can be used to investigate the role of this specific type of oxidative stress in Siramesine-induced cell death.

Autophagy Modulation

Siramesine is a potent inducer of autophagy. However, it also blocks the later stages of the autophagic flux, leading to an accumulation of autophagosomes. This effect is considered cytoprotective, and inhibition of autophagy can enhance Siramesine-induced cytotoxicity[13][14].

  • Siramesine: Induces autophagosome accumulation but inhibits autophagic degradation[13].

  • Chloroquine and 3-Methyladenine (3-MA): Commonly used autophagy inhibitors that can be employed to study the role of autophagy in the context of Siramesine treatment[15]. Chloroquine acts at a late stage by inhibiting lysosomal function, while 3-MA inhibits the initial stages of autophagosome formation.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Sigma Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

  • Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]-DTG (for σ2).

  • Masking ligand (for σ2 assay): (+)-pentazocine.

  • Test compounds (e.g., Siramesine, Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Incubate membrane homogenates with the radioligand and varying concentrations of the test compound in a 96-well plate.

  • For the σ2 assay, include a masking concentration of (+)-pentazocine to block binding to σ1 receptors.

  • Incubate at room temperature for a defined period (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki values using competitive binding analysis software.

Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange

This assay measures the integrity of the lysosomal membrane. Acridine orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, emitting red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it emits green fluorescence.

Materials:

  • Cancer cell lines.

  • Acridine Orange (AO) solution.

  • Test compounds (e.g., Siramesine).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture cells to the desired confluency.

  • Load cells with AO (e.g., 1 µg/mL for 15 minutes).

  • Wash cells to remove excess dye.

  • Treat cells with the test compound for the desired time.

  • Visualize the cells using a fluorescence microscope, observing the shift from red to green fluorescence, or quantify the fluorescence intensity using a flow cytometer[10][16][17][18].

Measurement of Reactive Oxygen Species (ROS)

This protocol quantifies the intracellular levels of ROS. Dihydroethidium (DHE) is a common probe that fluoresces upon oxidation by superoxide.

Materials:

  • Cancer cell lines.

  • Dihydroethidium (DHE) solution.

  • Test compounds (e.g., Siramesine).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Incubate the cells with DHE (e.g., 10 µM for 30 minutes).

  • Wash the cells to remove excess probe.

  • Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope[12][19][20].

Autophagy Flux Assay by LC3 Western Blotting

This assay measures the turnover of LC3-II, a marker for autophagosomes, to assess autophagic flux.

Materials:

  • Cancer cell lines.

  • Test compounds (e.g., Siramesine).

  • Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1).

  • Lysis buffer.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibody against LC3.

  • Secondary antibody.

  • Chemiluminescence detection system.

Procedure:

  • Treat cells with the test compound in the presence or absence of a lysosomal inhibitor for the desired time.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with an anti-LC3 antibody to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Detect the signal using a secondary antibody and chemiluminescence.

  • Quantify the LC3-II band intensity. An increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux[13][14][21][22].

Visualizing the Mechanisms of Siramesine

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Siramesine's mechanism of action.

Siramesine_Mechanism Siramesine Siramesine Sigma2 Sigma-2 Receptor Siramesine->Sigma2 Binds Lysosome Lysosome Siramesine->Lysosome Accumulates in ROS ROS Production Siramesine->ROS Induces Autophagy Autophagy Induction Siramesine->Autophagy Sigma2->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Causes Mitochondria Mitochondria Mitochondria->ROS ROS->LMP CellDeath Caspase-Independent Cell Death ROS->CellDeath Contributes to Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->CellDeath Triggers Autophagosome Autophagosome Accumulation Autophagy->Autophagosome

Caption: Siramesine's multifaceted mechanism of action.

Experimental_Workflow cluster_siramesine Siramesine Treatment cluster_assays Key Experimental Assays cluster_outcomes Measured Outcomes CancerCells Cancer Cell Lines BindingAssay Sigma Receptor Binding Assay LMPAssay LMP Assay (Acridine Orange) ROSAssay ROS Measurement (DHE) AutophagyAssay Autophagy Flux (LC3 Western Blot) CellViability Cell Viability (IC50) Ki Binding Affinity (Ki) BindingAssay->Ki LysosomalIntegrity Lysosomal Integrity LMPAssay->LysosomalIntegrity ROSLevels ROS Levels ROSAssay->ROSLevels AutophagicFlux Autophagic Flux AutophagyAssay->AutophagicFlux

Caption: Workflow for replicating Siramesine's mechanism.

Logical_Relationships Siramesine Siramesine Sigma2Binding σ2 Receptor Binding Siramesine->Sigma2Binding LysosomalDysfunction Lysosomal Dysfunction (pH increase, LMP) Siramesine->LysosomalDysfunction AutophagyModulation Autophagy Modulation (Induction + Block) Siramesine->AutophagyModulation Sigma2Binding->LysosomalDysfunction ? OxidativeStress Oxidative Stress (ROS increase) LysosomalDysfunction->OxidativeStress Cytotoxicity Cytotoxicity LysosomalDysfunction->Cytotoxicity OxidativeStress->LysosomalDysfunction OxidativeStress->Cytotoxicity AutophagyModulation->Cytotoxicity Inhibits

Caption: Interplay of Siramesine's core mechanisms.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Siramesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Siramesine hydrochloride, a potent sigma-2 receptor agonist used in research. Adherence to these procedures will mitigate risks and ensure compliance with regulatory standards.

This compound should be managed as a hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This precautionary approach is based on safety data sheets indicating potential skin, eye, and respiratory irritation.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to final collection.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn[1].

  • Lab Coat: A standard laboratory coat is required to protect from spills.

2. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper), must be treated as hazardous chemical waste[2][3][4].

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It should be segregated based on its chemical properties[5].

3. Waste Collection and Containerization:

  • Appropriate Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container[2][6]. Plastic containers are often preferred over glass to minimize the risk of breakage[2]. The container must have a secure, screw-on cap[7].

  • Solid Waste:

    • For solid this compound or contaminated lab trash (e.g., gloves, wipes), double-bag the waste in clear plastic bags to allow for visual inspection[7].

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, sealed container. Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills[6].

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3][4]. After triple-rinsing, the defaced container may be disposed of as regular trash, though institutional policies may vary[4].

4. Labeling:

  • Hazardous Waste Tag: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department[2][4].

  • Complete Information: The label must include:

    • The words "Hazardous Waste"[2].

    • The full chemical name: "this compound" (no abbreviations)[2].

    • The concentration and quantity of the waste.

    • The date of waste generation[2].

    • The principal investigator's name and contact information[2].

    • The laboratory location (building and room number)[2].

5. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated and properly marked Satellite Accumulation Area within the laboratory[5][8].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks[7].

  • Segregation: Ensure the stored waste is segregated from incompatible materials[5].

6. Disposal Request and Collection:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not exceeding one year for partially filled containers in an SAA), contact your EHS department to arrange for pickup[7][8].

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[2][9].

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation in SAA 55 gallons[8]
Maximum Acutely Toxic "P-listed" Waste in SAA 1 quart (liquid) or 1 kg (solid)[8]
Container Fill Level Do not exceed 90% capacity[6]

Note: While this compound is not explicitly a "P-listed" waste, these values provide a conservative framework for managing chemical waste accumulation.

Experimental Protocol Reference

The disposal procedures outlined above are based on standard hazardous waste management protocols as described by regulatory bodies and institutional safety guidelines. For specific experimental protocols involving this compound that may generate waste, researchers should consult their institution's Chemical Hygiene Plan and EHS department for tailored advice.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated (this compound) is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Yes, treat as hazardous (Precautionary Principle) is_hazardous->treat_as_hazardous Yes ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) treat_as_hazardous->ppe containerize Select & Label Hazardous Waste Container ppe->containerize storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->storage request_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->request_pickup disposal_complete Proper Disposal Complete request_pickup->disposal_complete

Caption: this compound Disposal Workflow.

References

Comprehensive Safety and Handling Guide for Siramesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Siramesine hydrochloride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent sigma-2 receptor agonist.

Hazard Identification and Engineering Controls

This compound is a potent pharmaceutical compound.[1][2] While one Safety Data Sheet (SDS) does not classify the product as hazardous under Regulation (EC) No 1272/2008, it is crucial to handle it with the recognition of "having unknown hazards and toxicity"[3]. All chemical products should be handled by personnel with specialized knowledge and experience[3].

Engineering Controls are the primary line of defense to minimize exposure.

  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area[3]. A closed system or local exhaust ventilation, such as a chemical fume hood or a powder containment hood, should be used to prevent direct exposure and the dispersion of dust[3].

  • Safety Equipment: A safety shower and eye bath should be readily accessible in the work area[3].

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact[3].

PPE CategoryRecommendationRationale
Respiratory Protection For handling small quantities in a well-ventilated chemical fume hood, a NIOSH-certified N95 or P100 disposable respirator is recommended. For larger quantities, or where engineering controls are not sufficient, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is the industry standard for non-sterile pharmaceutical production.[4][5]To prevent inhalation of the potent powder, which can be hazardous even at low-level exposures[4][6]. PAPRs offer a higher assigned protection factor (APF) for potent compounds[5][7].
Hand Protection Wear protective gloves at all times. Double gloving is recommended for handling hazardous drugs. Nitrile or neoprene gloves are generally recommended for handling chemicals, but specific permeation data for this compound is not available. Select gloves that have been tested for resistance to chemotherapy drugs (e.g., ASTM D6978).[8]To prevent skin contact. The use of gloves tested for hazardous drugs provides a higher level of certainty in their protective capabilities[8].
Eye Protection Safety glasses with side shields are required. A face shield should be worn in situations where there is a risk of splashing or aerosol generation[3].To protect the eyes from dust particles and potential splashes of solutions containing this compound.
Skin and Body Protection A protective lab coat is mandatory. For operations with a higher risk of contamination, a disposable gown made of a material tested for resistance to hazardous drugs should be worn[8]. Protective boots may be required depending on the scale of the operation[3].To prevent contamination of personal clothing and skin.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
General Handling Avoid the formation and dispersion of dust[3]. Wash hands and face thoroughly after handling[3]. Avoid contact with skin, eyes, and clothing[3].
Storage Keep the container tightly closed[3]. Store in a freezer at -20°C for long-term stability[1][9]. For stock solutions, store at -80°C for up to one year[2].

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

SituationAction
Spill Use personal protective equipment. Keep people away from and upwind of the spill. Sweep up the dust into an airtight container, taking care not to disperse it. The collected material should be promptly disposed of as hazardous waste[3].
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if you feel unwell[3].
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation or a rash occurs, seek medical advice[3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice[3].
Ingestion Rinse mouth. Seek medical advice if you feel unwell[3].

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure.

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber system[3]. Always consult your local and regional authorities and follow all federal, state, and local regulations[3].
Contaminated Labware (e.g., vials, pipette tips) Dispose of in a dedicated hazardous waste container labeled for "NIOSH HD waste"[10].
Contaminated PPE (e.g., gloves, gowns) Dispose of in a dedicated hazardous waste container labeled for "NIOSH HD waste"[10].
Empty Containers Even empty containers may retain residue and should be disposed of as hazardous waste[11].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

Siramesine_Hydrochloride_Handling_Workflow This compound Handling Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Experimentation Experimentation cluster_Cleanup_Disposal Cleanup and Disposal Don_PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection, Respirator) Prepare_Work_Area Prepare Work Area (Chemical Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Siramesine HCl Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Waste (Chemical & Contaminated Materials) Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Safe handling workflow for this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.